DCVC
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7Cl2NO2S |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1 |
InChI Key |
PJIHCWJOTSJIPQ-PEQLYWQKSA-N |
SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S/C(=C\Cl)/Cl |
Canonical SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
Synonyms |
1,2-DCVC 1,2-dichlorovinyl-L-cysteine S-(1,2-dichlorovinyl)cysteine S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer S-(2,2-dichlorovinyl)-L-cysteine |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a metabolite of the common environmental contaminants trichloroethylene and dichloroacetylene. Its selective toxicity to the renal proximal tubules has been the subject of extensive research. This technical guide delineates the intricate molecular mechanisms underlying this compound-induced nephrotoxicity, with a focus on its bioactivation, the induction of mitochondrial dysfunction and oxidative stress, and the subsequent activation of apoptotic and necrotic cell death pathways. This document provides a comprehensive overview of the key signaling cascades, quantitative toxicological data, and detailed experimental protocols to facilitate further research and the development of potential therapeutic interventions.
Introduction
Drug- and chemical-induced nephrotoxicity is a significant concern in clinical practice and drug development, accounting for a substantial number of acute kidney injury cases.[1] this compound serves as a classic model compound for studying the mechanisms of chemically-induced renal proximal tubular necrosis.[2][3] Understanding the precise molecular events initiated by this compound is crucial for risk assessment and the development of protective strategies against a range of nephrotoxic agents.
The primary target of this compound is the epithelial cells of the renal proximal tubule.[4] This specificity is attributed to the unique metabolic capabilities of these cells, which lead to the bioactivation of this compound into a highly reactive species. This guide will systematically explore the multi-step process of this compound nephrotoxicity, from its initial uptake and metabolic activation to the downstream cellular and molecular consequences.
Bioactivation of this compound
The nephrotoxicity of this compound is contingent upon its metabolic activation within the renal proximal tubule cells. This process involves a series of enzymatic reactions that convert the relatively stable parent compound into a potent toxicant.
Uptake into Renal Proximal Tubule Cells
This compound is transported into renal proximal tubule cells via organic anion transporters.[5]
Enzymatic Activation
Once inside the cell, this compound is a substrate for two key enzymes:
-
γ-Glutamyl Transpeptidase (GGT): This enzyme, located on the brush border membrane of proximal tubule cells, can metabolize glutathione conjugates to their corresponding cysteine conjugates.
-
Cysteine S-conjugate β-lyase: This pyridoxal 5'-phosphate-dependent enzyme, present in both the cytosol and mitochondria, catalyzes the cleavage of the C-S bond of this compound.[2][5] This cleavage generates ammonia, pyruvate, and a highly reactive thiol, S-(1,2-dichlorovinyl)-thiol. This thiol is unstable and rearranges to form a reactive thioacylating intermediate.
Inhibition of either GGT or cysteine S-conjugate β-lyase has been shown to protect against this compound-induced nephrotoxicity, highlighting the essential role of this bioactivation pathway.[5]
Cellular and Molecular Mechanisms of Toxicity
The reactive metabolite generated from this compound bioactivation initiates a cascade of events that culminate in cell death. These events are centered around mitochondrial dysfunction and the generation of oxidative stress.
Mitochondrial Dysfunction
Mitochondria are a primary target of the reactive metabolites of this compound. The consequences of this mitochondrial targeting include:
-
Inhibition of the Electron Transport Chain: this compound metabolites can inhibit the activity of key complexes in the electron transport chain, leading to a decrease in ATP production.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): The accumulation of the toxic metabolite and subsequent oxidative stress can trigger the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane.[6][7] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and swelling of the mitochondria.[8]
-
Release of Pro-apoptotic Factors: The opening of the mPTP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
Oxidative Stress
The disruption of mitochondrial function leads to the excessive production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This overwhelms the cellular antioxidant defense mechanisms, leading to a state of oxidative stress. Oxidative stress further exacerbates mitochondrial damage and contributes to cellular injury through:
-
Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation, leading to loss of membrane integrity.
-
Protein Oxidation: The oxidation of proteins can lead to their dysfunction and degradation.
-
DNA Damage: ROS can cause damage to nuclear and mitochondrial DNA.
Signaling Pathways in this compound-Induced Cell Death
The cellular stress induced by this compound activates specific signaling pathways that ultimately determine the fate of the cell, leading to either apoptosis or necrosis.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis.[9][10][11] In the context of this compound nephrotoxicity, the JNK pathway is activated by oxidative stress. Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c.[9] Furthermore, JNK can phosphorylate and activate transcription factors such as c-Jun, which in turn can regulate the expression of pro-apoptotic genes.[12]
Protein Kinase C-alpha (PKC-α) Signaling Pathway
Protein kinase C-alpha (PKC-α) has been implicated in the regulation of mitochondrial function and cell death pathways. In the context of this compound injury, activation of PKC-α has been shown to inhibit the repair of mitochondrial oxidative phosphorylation.[5] Specifically, PKC-α can phosphorylate the β-subunit of F1F0-ATPase, leading to decreased activity and reduced ATP production.[5]
Apoptosis and Necrosis
This compound induces both apoptotic and necrotic cell death in renal proximal tubule cells.
-
Apoptosis: The release of cytochrome c from the mitochondria initiates the caspase cascade. Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[13][14] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
-
Necrosis: At higher concentrations or with prolonged exposure, the severe ATP depletion and extensive cellular damage caused by this compound can lead to necrotic cell death. Necrosis is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can trigger an inflammatory response.
Quantitative Data on this compound Nephrotoxicity
The following tables summarize quantitative data from in vivo and in vitro studies on this compound nephrotoxicity.
Table 1: In Vivo Dose-Response of this compound in Mice
| This compound Dose (mg/kg, i.p.) | Time Point | Endpoint | Observation | Reference |
| 15 | 36 h | Renal Injury | Peak renal injury | [15] |
| 30 | 72 h | Renal Injury | Peak renal injury | [15] |
| 75 | >72 h | Renal Injury & Survival | Progressive renal injury, leading to acute renal failure and death | [15] |
| 40 (LD40) | Time-course | Renal Injury & Survival | Identical initial injury to 75 mg/kg dose, but with early and robust tissue repair leading to survival | [15] |
| 75 (LD90) | Time-course | Renal Injury & Survival | Identical initial injury to 40 mg/kg dose, but with inhibited tissue repair leading to mortality | [15] |
Table 2: In Vitro Cytotoxicity of this compound in Renal Cell Lines
| Cell Line | This compound Concentration | Time Point | Endpoint | Observation | Reference |
| LLC-PK1 | 1 and 5 µM | 7 weeks | Cell Morphology | Induction of dedifferentiated, spindle-shaped cells | [16] |
| HK-2 | Not specified | Not specified | Metabolism | Metabolized IFO to its nephrotoxic metabolite, chloroacetaldehyde (CAA) | [17] |
| HK-2 | Concentration-dependent | Not specified | Cell Viability | Decreased cell viability with acyclovir treatment | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound nephrotoxicity are provided below.
Measurement of Cysteine S-conjugate β-lyase Activity
This protocol is adapted from spectrometric methods used to monitor β-lyase-mediated cleavage.
-
Preparation of Reaction Mixture: In a microplate well, combine a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4), a source of the enzyme (e.g., renal cytosolic or mitochondrial fractions), and the substrate S-(1,2-dichlorovinyl)-L-cysteine (this compound).
-
Initiation of Reaction: Initiate the reaction by adding the substrate.
-
Spectrophotometric Monitoring: Monitor the reaction at a specific wavelength (e.g., 340 nm) to detect the formation of the product. The rate of product formation is indicative of the β-lyase activity.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential.[4][12][18][19]
-
Cell Preparation: Culture renal proximal tubule cells (e.g., LLC-PK1 or HK-2) to the desired confluency.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2 µM in culture medium) at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Wash the cells with an appropriate assay buffer to remove excess dye.
-
Fluorescence Measurement: Analyze the cells using a flow cytometer, fluorescence microscope, or a fluorescence plate reader.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (emission ~590 nm).
-
Apoptotic or unhealthy cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (emission ~529 nm).
-
-
Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Western Blot Analysis of Phospho-JNK
This protocol outlines the detection of the activated (phosphorylated) form of JNK.[20][21][22][23][24]
-
Cell Lysis: After treatment with this compound, lyse the renal cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK (e.g., anti-phospho-JNK (Thr183/Tyr185)).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total JNK to normalize the levels of phosphorylated JNK to the total amount of JNK protein.
-
Densitometry: Quantify the band intensities using densitometry software.
Caspase-3 Activity Assay
This is a colorimetric or fluorometric assay to quantify the activity of the executioner caspase-3.[13][14]
-
Cell Lysis: Lyse this compound-treated renal cells in a specific caspase assay lysis buffer.
-
Substrate Addition: Add a caspase-3 specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AMC).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength. The increase in signal is proportional to the caspase-3 activity.
-
Data Analysis: Quantify the caspase-3 activity based on a standard curve generated with purified active caspase-3.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Overview of the this compound nephrotoxicity pathway.
Caption: JNK signaling pathway in this compound-induced apoptosis.
Caption: PKC-α mediated inhibition of mitochondrial repair.
Experimental Workflow
Caption: General experimental workflow for in vitro this compound toxicity studies.
Conclusion
The nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine is a complex, multi-step process that is initiated by the bioactivation of the parent compound in renal proximal tubule cells. The resulting reactive metabolite targets the mitochondria, leading to profound mitochondrial dysfunction and oxidative stress. These cellular insults trigger the activation of specific signaling pathways, including the JNK and PKC-α pathways, which ultimately converge on the induction of apoptotic and necrotic cell death. A thorough understanding of these intricate mechanisms is paramount for the development of targeted therapies to mitigate this compound-induced and other forms of chemical-induced acute kidney injury. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
References
- 1. Detection assays of mitochondrial permeability transition pore: Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of tissue repair in survival from s-(1,2-dichlorovinyl)-L-cysteine-induced acute renal tubular necrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexachloro-1:3-butadiene-induced renal tubular necrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Protein kinase C-alpha inhibits the repair of oxidative phosphorylation after S-(1,2-dichlorovinyl)-L-cysteine injury in renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial permeability transition pore induction is linked to formation of the complex of ATPase C-subunit, polyhydroxybutyrate and inorganic polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Permeability Transition Pore Controls Cardiac Mitochondrial Maturation and Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK Cascade-Induced Apoptosis-A Unique Role in GqPCR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. AID 667 - Cellular Toxicity (caspase-3) Renal Proximal Tubule - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of dedifferentiated clones of LLC-PK1 cells upon long-term exposure to dichlorovinylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the novel HK-2 human renal proximal tubular cell line with the standard LLC-PK1 cell line in studying drug-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. SAPK/JNK Antibody (#9252) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. SAPK/JNK Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the Synthesis and Purification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a crucial metabolite of the industrial solvent trichloroethylene (TCE). This compound is a potent nephrotoxin and has been the subject of extensive toxicological research. This document details the established synthetic protocols, purification methodologies, and the key signaling pathways implicated in its cellular toxicity.
Synthesis of S-(1,2-dichlorovinyl)-L-cysteine
The primary method for the synthesis of this compound involves the reaction of L-cysteine with trichloroethylene. This procedure, originally detailed by McKinney et al. (1959), remains a fundamental reference in the field. Several studies have since utilized this method, often with minor modifications, for producing this compound for toxicological and biomedical research.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the established literature for the synthesis of S-(1,2-dichlorovinyl)-L-cysteine.
Reactants:
-
L-cysteine hydrochloride monohydrate
-
Trichloroethylene (TCE)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A solution of L-cysteine hydrochloride monohydrate in aqueous sodium hydroxide is prepared.
-
Trichloroethylene is added to the L-cysteine solution.
-
The mixture is stirred vigorously at a controlled temperature for a specified duration to facilitate the nucleophilic substitution reaction.
-
After the reaction is complete, the aqueous layer is separated.
-
The aqueous solution is then acidified with hydrochloric acid to precipitate the crude S-(1,2-dichlorovinyl)-L-cysteine.
-
The crude product is collected by filtration, washed, and dried.
Quantitative Data for Synthesis:
| Parameter | Value/Range | Reference |
| Purity (as synthesized) | >98% | [1] |
Purification of S-(1,2-dichlorovinyl)-L-cysteine
Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts. The most common method for purification is recrystallization. The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Purification by Recrystallization
Solvent:
-
Aqueous ethanol is a commonly used solvent system for the recrystallization of this compound.
Procedure:
-
The crude this compound is dissolved in a minimal amount of hot aqueous ethanol.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
The purified crystals of S-(1,2-dichlorovinyl)-L-cysteine are collected by filtration.
-
The crystals are washed with cold ethanol and dried under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA), is employed.
-
Detection: UV detection at a wavelength of 210 nm is common for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized this compound. The spectra will show characteristic peaks corresponding to the protons and carbons of the dichlorovinyl and cysteine moieties.
Quantitative Data for Purification and Characterization:
| Parameter | Method | Typical Result | Reference |
| Purity | HPLC | >98.7% | [1] |
| Structural Confirmation | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of S-(1,2-dichlorovinyl)-L-cysteine |
Signaling Pathways of this compound-Induced Toxicity
The toxicity of this compound is primarily attributed to its bioactivation in target cells, leading to the generation of reactive metabolites that induce cellular damage. The key pathway involves the enzyme cysteine conjugate β-lyase.
Bioactivation of this compound
dot
Caption: Bioactivation of this compound by cysteine conjugate β-lyase.
The initial and critical step in this compound-induced toxicity is its metabolic activation by the enzyme cysteine conjugate β-lyase[2][3][4][5]. This enzymatic reaction cleaves the C-S bond of this compound, generating highly reactive thiol-containing metabolites. These reactive species can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.
This compound-Induced Apoptotic Signaling Pathway
A major mechanism of this compound-induced cell death is apoptosis, primarily initiated through the intrinsic (mitochondrial) pathway.
dot
Caption: this compound-induced intrinsic apoptotic pathway.
The reactive metabolites generated from this compound bioactivation induce significant stress on the mitochondria. This leads to the activation of the pro-apoptotic proteins Bax and Bak[3][5][6][7]. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3[8][9]. Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell.
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and toxicological signaling pathways of S-(1,2-dichlorovinyl)-L-cysteine. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers and professionals in the fields of toxicology, drug development, and biomedical science who are investigating the mechanisms of chemically induced cellular injury. A thorough understanding of these processes is essential for developing strategies to mitigate the harmful effects of environmental toxins like trichloroethylene and for the development of safer industrial chemicals.
References
- 1. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Inhibition of Bak Activation by VDAC2 Is Dependent on the Bak Transmembrane Anchor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepwise activation of BAX and BAK ... | Article | H1 Connect [archive.connect.h1.co]
- 6. biorxiv.org [biorxiv.org]
- 7. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
The Trichloroethylene Metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a critical metabolite of the widespread environmental contaminant trichloroethylene (TCE), formed via the glutathione (GSH) conjugation pathway. This document provides an in-depth technical guide on this compound, consolidating current scientific understanding of its biochemical formation, mechanisms of toxicity, and its implications for human health. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative toxicological data, and visual representations of the key signaling pathways involved in this compound-mediated cellular responses.
Introduction
Trichloroethylene (TCE) is a volatile organic compound with a history of extensive industrial use, leading to its persistence as a significant environmental and occupational hazard. While TCE itself exhibits toxicity, its metabolites are responsible for much of its adverse health effects. One of the most potent of these is S-(1,2-dichlorovinyl)-L-cysteine (this compound), a product of the glutathione conjugation pathway. This whitepaper will explore the multifaceted nature of this compound, from its metabolic generation to its downstream toxicological impact, with a focus on nephrotoxicity, immunotoxicity, and developmental toxicity.
Trichloroethylene Metabolism and this compound Formation
TCE is primarily metabolized in the liver through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation catalyzed by glutathione S-transferases (GSTs).[1] The latter pathway, while quantitatively smaller, is crucial for the formation of the highly toxic this compound.
The initial step involves the conjugation of TCE with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG).[1] This conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield this compound. The further bioactivation of this compound, particularly in the kidney, is a key event in its toxicity.
Metabolic pathway of Trichloroethylene to this compound.
Mechanisms of this compound-Induced Toxicity
This compound is a multi-organ toxicant, with the kidneys being a primary target. Its toxicity is multifaceted, involving direct cellular damage, induction of oxidative stress, and modulation of critical signaling pathways.
Nephrotoxicity
This compound is a selective proximal tubular nephrotoxicant.[2] In vivo studies have demonstrated that administration of this compound leads to elevated blood urea nitrogen (BUN) levels and necrosis in the pars recta region of the proximal tubules.[3] The L-isomer of this compound has been shown to be more toxic than the D-isomer.[4]
Immunotoxicity
Recent evidence highlights the immunomodulatory effects of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in pathogen-stimulated immune cells.[5][6] This suppression of inflammatory responses is observed in macrophage-like cells and has implications for how TCE exposure might affect immune function and susceptibility to infections.[5][6]
Apoptosis Induction
This compound is a potent inducer of apoptosis, or programmed cell death. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][7][8][9]
This compound-induced intrinsic and extrinsic apoptosis pathways.
Lipid Peroxidation
A key mechanism of this compound-induced cell injury is the induction of lipid peroxidation. This process involves the oxidative degradation of lipids in cell membranes, leading to a loss of membrane integrity and the formation of reactive aldehydes.
Quantitative Data on this compound Toxicity
The following tables summarize quantitative data from various studies on the toxic effects of this compound.
Table 1: In Vitro Cytokine Inhibition by this compound
| Cell Line | Stimulant | This compound Conc. (µM) | Cytokine | Fold Decrease vs. Stimulant Alone | Reference |
| THP-1 (macrophage-like) | LPS (100 ng/mL) | 1 | TNF-α | 1.7 | [5] |
| THP-1 (macrophage-like) | LPS (100 ng/mL) | 5 | TNF-α | 7 | [5] |
| THP-1 (macrophage-like) | LPS (100 ng/mL) | 10 | TNF-α | 22 | [5] |
| THP-1 (macrophage-like) | LPS (100 ng/mL) | 1 | IL-6 | 6 | [5] |
| THP-1 (macrophage-like) | LPS (100 ng/mL) | 5 | IL-6 | ~24 (no measurable release) | [5] |
| THP-1 (macrophage-like) | LPS (100 ng/mL) | 10 | IL-6 | ~24 (no measurable release) | [5] |
| THP-1 (macrophage-like) | LPS (100 ng/mL) | 1 | IL-1β | 8 | [5] |
| THP-1 (macrophage-like) | LPS (100 ng/mL) | 5 | IL-1β | 20 | [5] |
| THP-1 (macrophage-like) | LPS (100 ng/mL) | 10 | IL-1β | 27 | [5] |
Table 2: In Vivo Nephrotoxicity of this compound
| Species | This compound Dose (mg/kg) | Time Point | Endpoint | Observation | Reference |
| Rabbit | 20-100 (ip) | - | Histopathology | Necrosis in pars recta of proximal tubules | [3] |
| Rabbit | 25 (ip) | 24 and 48 h | Blood Urea Nitrogen | Elevated | [4] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound.
Synthesis and Purification of this compound
This compound is typically synthesized by specialized chemistry cores. For example, the University of Michigan Medicinal Chemistry Core has synthesized this compound for several published studies.[10][11] The synthesis is based on previously described methods.[10] The purity of the synthesized this compound is critical and is typically assessed by high-performance liquid chromatography (HPLC), with purities often exceeding 98%.[10][11] The chemical identity is confirmed using techniques such as proton nuclear magnetic resonance (NMR) spectroscopy.[11]
Measurement of Lipid Peroxidation
A common method to assess lipid peroxidation is the measurement of malondialdehyde (MDA), a product of lipid degradation. The thiobarbituric acid reactive substances (TBARS) assay is a widely used, albeit non-specific, method for this purpose.[12] This assay involves the reaction of MDA with thiobarbituric acid to form a colored product that can be quantified spectrophotometrically. More specific and sensitive methods, such as gas chromatography-mass spectrometry (GC-MS) to measure isoprostanes, are also available.[12]
Caspase Activity Assays
The activation of caspases, key enzymes in the apoptotic cascade, can be measured using various assays. Fluorogenic or luminogenic substrates containing a caspase-specific amino acid sequence (e.g., DEVD for caspase-3) are commonly used.[13] Cleavage of the substrate by active caspases releases a fluorescent or luminescent signal that can be quantified using a microplate reader. Multiplex assays are also available to measure the activity of multiple caspases simultaneously.[13]
RNA Sequencing (RNA-seq) Analysis of Macrophages
To investigate the transcriptomic effects of this compound, RNA-seq is a powerful tool. A typical workflow involves:
-
Cell Culture and Treatment: Differentiating a human monocytic cell line, such as THP-1, into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[5] The differentiated cells are then treated with this compound, often in combination with an inflammatory stimulus like lipopolysaccharide (LPS).[5]
-
RNA Isolation and Library Preparation: Total RNA is extracted from the cells, and its quality and integrity are assessed. Sequencing libraries are then prepared from the high-quality RNA.
-
Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencing platform. The resulting sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by this compound treatment.[5][6]
Experimental workflow for RNA sequencing analysis.
This compound and Toll-Like Receptor 4 (TLR4) Signaling
The inhibitory effect of this compound on LPS-induced inflammation suggests an interaction with the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is the primary receptor for LPS, and its activation triggers a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines.
Hypothesized inhibition of the TLR4 signaling pathway by this compound.
The precise mechanism by which this compound inhibits this pathway is an area of active research. It may involve direct interaction with a component of the signaling cascade or indirect effects through the induction of cellular stress responses.
Conclusion
This compound remains a metabolite of significant toxicological concern. Its ability to induce nephrotoxicity, apoptosis, and modulate immune responses underscores the potential health risks associated with exposure to its parent compound, trichloroethylene. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its formation, mechanisms of action, quantitative toxicological data, and relevant experimental protocols. Continued research into the intricate cellular and molecular interactions of this compound is crucial for a comprehensive understanding of its toxicity and for the development of strategies to mitigate its adverse health effects.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Correlation of the in vivo and in vitro renal toxicity of S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Biological Effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its mechanisms of toxicity, metabolic activation, and the cellular signaling pathways it perturbs. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the toxicology of halogenated hydrocarbons and related compounds.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is formed via the conjugation of trichloroethylene to glutathione, followed by enzymatic processing in the liver and kidneys.[1] The primary target organ for this compound toxicity is the kidney, specifically the proximal tubule cells.[2] Its potent and selective toxicity has made it a subject of extensive research to understand the molecular mechanisms underlying chemically induced renal injury. This guide synthesizes the current knowledge on the multifaceted biological effects of this compound.
Metabolic Activation and Mechanism of Toxicity
The toxicity of this compound is dependent on its metabolic activation within the proximal tubule cells. The enzyme cysteine conjugate β-lyase cleaves the C-S bond of this compound, generating a reactive thiol metabolite. This metabolite is a potent electrophile that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[3]
The primary mechanisms of this compound-induced cell death are apoptosis and necrosis, with the predominant pathway being concentration-dependent. At lower concentrations, this compound primarily induces apoptosis, while at higher concentrations, necrosis becomes the more prevalent form of cell death.[4][5]
Quantitative Toxicological Data
The following tables summarize key quantitative data on the toxicity of this compound from various in vivo and in vitro studies.
Table 1: In Vivo Lethal Dose (LD50) Values for this compound
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Intraperitoneal | 66-83 | [1] |
| Mouse | Intraperitoneal | 40 (LD40), 75 (LD90) | [2] |
Table 2: In Vitro Cytotoxicity of this compound in Human Proximal Tubular (hPT) Cells
| Parameter | Concentration (µM) | Time (hours) | Effect | Reference |
| Apoptosis | 10 | 2 | Onset of apoptosis | [4] |
| Necrosis (LDH Release) | ≥ 100 | 24 | Significant increase | [4] |
| Cell Proliferation (S-phase increase) | 10 | 4 | Stimulation | [4] |
| Cytotoxicity | 1000 | - | Cytotoxic to isolated hPT cells | [1] |
Key Signaling Pathways Perturbed by this compound
This compound exposure triggers a cascade of intracellular signaling events that culminate in cell death. The primary pathways implicated are the mitochondrial pathway of apoptosis and stress-activated protein kinase (SAPK) pathways.
Mitochondrial (Intrinsic) Pathway of Apoptosis
Mitochondrial dysfunction is a central event in this compound-induced apoptosis. This compound and its reactive metabolites can permeabilize the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
References
- 1. The Death Receptor Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Jun Amino Terminal Kinase Signaling Promotes Aristolochic Acid-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Toxicokinetics of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE). Understanding its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the toxicokinetics of this compound in commonly used rodent models, namely rats and mice. The document summarizes key findings on this compound's disposition, details the experimental protocols used in these studies, and visualizes the critical metabolic and toxicity pathways. While extensive qualitative data exists, this guide also highlights the notable absence of publicly available, comprehensive quantitative toxicokinetic parameters for this compound in these species.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a cysteine S-conjugate that plays a pivotal role in the nephrotoxicity observed after exposure to trichloroethylene and other halogenated alkenes. In rodent models, this compound has been shown to selectively target the proximal tubules of the kidney, leading to cellular necrosis and acute renal failure.[1] The toxicity of this compound is intrinsically linked to its metabolic activation, primarily through the action of the enzyme cysteine S-conjugate β-lyase. This guide delves into the toxicokinetic profile of this compound in rats and mice, providing a foundational understanding for researchers in toxicology and drug development.
Data Presentation: Toxicokinetic Profile of this compound in Rodents
A comprehensive search of publicly available literature did not yield specific quantitative toxicokinetic parameters such as Cmax, Tmax, AUC, oral bioavailability, or clearance rates for this compound in rats or mice. The available data is largely qualitative, focusing on tissue distribution and the mechanisms of toxicity. The following tables summarize these qualitative findings.
Table 1: Absorption and Distribution of this compound in Rodent Models
| Parameter | Rodent Model | Findings | Citations |
| Absorption | Rat | Rapidly absorbed from the gastrointestinal tract. Transported by both Na+-dependent and independent processes in isolated proximal tubules.[2] | [2] |
| Mouse | Evidence suggests carrier-mediated transport into target cells.[3] | [3] | |
| Distribution | Rat | Accumulates in the kidney, specifically in the proximal tubules.[2] Can also be transported into the brain.[4] | [2][4] |
| Mouse | Highest accumulation in the kidney, with lower levels in the liver, exocrine pancreas, and stomach.[5] Binding is observed in the straight portion of the proximal tubules.[3][5] Age and sex can influence renal accumulation.[4] | [3][4][5] |
Table 2: Metabolism and Excretion of this compound in Rodent Models
| Parameter | Rodent Model | Findings | Citations |
| Metabolism (Bioactivation) | Rat | Metabolized by cysteine S-conjugate β-lyase in the kidney to a reactive thiol.[3] This bioactivation is a critical step for toxicity. | [3] |
| Mouse | Bioactivation via cysteine S-conjugate β-lyase is a key mechanism of toxicity.[2] | [2] | |
| Excretion | Rat | Metabolites are excreted in urine.[3] | [3] |
| Mouse | N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound), a metabolite, can be secreted into the urine via the multidrug resistance-associated protein 2 (Mrp2) transporter. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound toxicokinetics in rodents.
In Vivo Toxicokinetic Study in Rats (Oral Gavage)
This protocol outlines a typical procedure for assessing the toxicokinetics of this compound following oral administration to rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces Collection: Urine and feces are collected at specified intervals (e.g., 0-8h, 8-24h, 24-48h) and stored at -80°C.
-
Analytical Method (HPLC-MS/MS):
-
Sample Preparation: Plasma, urine, or homogenized fecal samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is then dried and reconstituted in the mobile phase.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with an isocratic or gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions of this compound and any known metabolites.
-
-
Data Analysis: Plasma concentration-time data are used to determine toxicokinetic parameters using non-compartmental analysis.
Biliary Excretion Study in Rats
This protocol is designed to investigate the excretion of this compound and its metabolites into the bile.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Surgical Procedure:
-
Rats are anesthetized.
-
A midline abdominal incision is made to expose the common bile duct.
-
The bile duct is cannulated with polyethylene tubing.
-
-
Dosing: this compound is administered, typically intravenously via the tail vein, to bypass absorption variability.
-
Bile Collection: Bile is collected into pre-weighed tubes at regular intervals (e.g., every 30 minutes for 4-6 hours).
-
Sample Analysis: The concentration of this compound and its metabolites in the bile is determined using HPLC-MS/MS as described above.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Nephrotoxicity
The primary mechanism of this compound-induced renal toxicity involves its bioactivation by cysteine S-conjugate β-lyase, leading to mitochondrial dysfunction and subsequent apoptosis of proximal tubule cells.
Caption: this compound bioactivation and subsequent mitochondrial-mediated apoptosis.
Experimental Workflow for In Vivo Toxicokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo toxicokinetic study of this compound in a rodent model.
Caption: Workflow for a rodent toxicokinetic study of this compound.
Conclusion
The toxicokinetics of this compound in rodent models are characterized by its targeted accumulation in the kidneys and subsequent bioactivation to a reactive species that induces mitochondrial-mediated apoptosis in proximal tubule cells. While the qualitative aspects of this compound's disposition and toxicity are well-documented, a significant gap exists in the public domain regarding comprehensive quantitative toxicokinetic data. The experimental protocols and pathways detailed in this guide provide a robust framework for researchers investigating the toxicology of this compound and related compounds. Future studies focused on quantifying the absorption, distribution, metabolism, and excretion of this compound are warranted to enable more precise risk assessments and to facilitate the development of targeted therapeutic strategies.
References
- 1. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the comparative toxicity of S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2-dichlorovinyl)-L-homocysteine and 1,1,2-trichloro-3,3,3-trifluoro-1-propene in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of S-(1,2 dichlorovinyl)-L-cysteine by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Chaos: A Technical Guide to DCVC-Induced Organ Damage
For Researchers, Scientists, and Drug Development Professionals
S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and hexachlorobutadiene, poses a significant challenge in toxicology and drug development. Understanding the intricate mechanisms by which this compound inflicts damage upon vital organs, primarily the kidneys, is paramount for developing effective therapeutic strategies and robust safety assessment protocols. This in-depth technical guide provides a comprehensive overview of the core molecular events, key signaling pathways, and established experimental methodologies to investigate this compound-induced organ damage.
The Cascade of Toxicity: From Bioactivation to Cellular Demise
The toxicity of this compound is not inherent but arises from its metabolic activation into a highly reactive species. This process, known as bioactivation, initiates a cascade of deleterious events culminating in cell death and organ dysfunction.
Bioactivation: The First Step in the Path to Toxicity
The primary pathway for this compound bioactivation involves the enzyme cysteine S-conjugate β-lyase. This enzyme cleaves the C-S bond of this compound, generating pyruvate, ammonia, and an unstable thiol, 1,2-dichloroethylenethiol. This thiol rapidly rearranges to form the highly reactive and electrophilic chlorothioketene, which readily reacts with cellular nucleophiles, such as proteins and DNA, leading to widespread cellular damage.
Another bioactivation pathway involves the oxidation of this compound by flavin-containing monooxygenase 3 (FMO3) to produce S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a reactive Michael acceptor capable of modifying cellular macromolecules.
Mitochondrial Dysfunction: The Energy Crisis
Mitochondria are primary targets of this compound's reactive metabolites. This leads to a catastrophic failure of cellular energy production and initiates pro-apoptotic signaling. Key events include:
-
Inhibition of the Electron Transport Chain: Leading to a decrease in ATP synthesis.
-
Increased Oxidative Stress: Due to the generation of reactive oxygen species (ROS).
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): Resulting in the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Release of Pro-apoptotic Factors: Including cytochrome c and apoptosis-inducing factor (AIF).
Apoptosis: Programmed Cell Death
The release of cytochrome c from the mitochondria into the cytosol triggers the intrinsic pathway of apoptosis. Cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Quantitative Data on this compound-Induced Organ Damage
The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound-induced toxicity.
Table 1: In Vivo Nephrotoxicity of this compound in Animal Models
| Animal Model | Dose | Time Point | Serum Creatinine (fold increase) | Blood Urea Nitrogen (BUN) (fold increase) | Proteinuria (fold increase) | N-acetyl-beta-D-glucosaminidase (NAG) (fold increase) | Reference |
| Rabbit | 10 mg/kg (i.v.) | 24 h | ~2 | Trend towards increase | 45-50 | 10-15 | [1] |
| Mouse | 15 mg/kg (i.p.) | 36 h | - | - | - | - | [2] |
| Mouse | 30 mg/kg (i.p.) | 72 h | - | - | - | - | [2] |
| Mouse | 75 mg/kg (i.p.) | >72 h | - | - | - | - | [2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | This compound Concentration | Exposure Time | Endpoint | Result | Reference |
| LLC-PK1 | 10-100 µM | - | Apoptosis | Modest, dose-dependent increase | [3] |
| LLC-PK1 | 25 µM | - | Apoptosis | Maximum effect in P4 passage cells | [3] |
| Human Proximal Tubular (hPT) cells | 10-100 µM | - | Apoptosis | Modest, dose-dependent increase | [3] |
| hPT cells | <50 µM | ≤24 h | Apoptosis & Increased Proliferation | - | |
| hPT cells | ≥50 µM | ≥24 h | Necrosis | - | |
| BeWo cells | 50 µM | 48 h | Decreased cell viability, increased cytotoxicity, increased caspase 3/7 activity | - | [3] |
Experimental Protocols for Investigating this compound Toxicity
This section provides detailed methodologies for key experiments used to assess this compound-induced organ damage.
In Vivo Model of this compound-Induced Nephrotoxicity in Mice
-
Animal Model: Male Swiss-Webster mice are commonly used.
-
This compound Administration: this compound is dissolved in sterile distilled water and administered via intraperitoneal (i.p.) injection at doses ranging from 15 to 75 mg/kg.
-
Sample Collection:
-
Blood: Collected via cardiac puncture at various time points (e.g., 24, 48, 72 hours) post-injection for serum creatinine and BUN analysis.
-
Urine: Collected using metabolic cages for the analysis of proteinuria and N-acetyl-beta-D-glucosaminidase (NAG) activity.
-
Kidney Tissue: Kidneys are harvested, with one fixed in 10% neutral buffered formalin for histopathology and the other snap-frozen in liquid nitrogen for molecular analyses.
-
-
Biochemical Analysis:
-
Serum creatinine and BUN levels are measured using commercially available kits.
-
Urinary protein concentration is determined using methods such as the Bradford or Lowry assay.
-
Urinary NAG activity is measured using a colorimetric assay.
-
-
Histopathological Examination:
-
Hematoxylin and Eosin (H&E) Staining: To assess general renal morphology, including tubular necrosis, cellular infiltration, and cast formation.
-
TUNEL Assay: To detect and quantify apoptotic cells in the kidney tissue.
-
In Vitro Assessment of this compound-Induced Cytotoxicity
-
Cell Culture:
-
LLC-PK1 (porcine kidney proximal tubule) or primary human proximal tubular (hPT) cells are cultured in appropriate media and conditions.
-
-
This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 10-500 µM) for various time points (e.g., 4, 8, 24, 48 hours).
-
Caspase-3 Activity Assay (Colorimetric):
-
Lyse the cells using a provided lysis buffer.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance at 405 nm, which is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining):
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with collapsed ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
-
TUNEL Assay for Apoptosis Detection:
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Visualize and quantify the labeled cells using fluorescence microscopy or flow cytometry.
-
Histopathological Examination of Kidney Tissue
-
Tissue Processing:
-
Fix kidney tissue in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin blocks into 4-5 µm thick sections using a microtome.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to stain cell nuclei blue/purple.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydrate, clear, and mount the sections with a coverslip.
-
Examine under a light microscope for pathological changes.[1][4][5]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue by incubating with proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTP.
-
Visualize the labeled apoptotic cells using a detection system (e.g., fluorescence or chromogenic).
-
Counterstain the nuclei (e.g., with DAPI or hematoxylin).
-
Examine under a microscope and quantify the number of TUNEL-positive cells.[6][7]
-
This guide provides a foundational framework for researchers investigating the mechanisms of this compound-induced organ damage. By employing these standardized methodologies and understanding the underlying molecular pathways, the scientific community can advance the development of safer chemicals and more effective treatments for toxicant-induced injuries.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Hematoxylin and eosin (H&E) staining [bio-protocol.org]
- 5. Haematoxylin and eosin (H&E) staining for histopathology [bio-protocol.org]
- 6. TUNEL assay [bio-protocol.org]
- 7. 2.15. TUNEL Assay [bio-protocol.org]
An In-depth Technical Guide to the Cellular Uptake of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene. Its cellular uptake is a critical initiating step in its mechanism of toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound cellular uptake, the experimental methodologies used to study this process, and the subsequent signaling pathways leading to cellular demise. The information is presented to aid researchers and professionals in the fields of toxicology, pharmacology, and drug development in understanding and investigating the mechanisms of this compound-induced cytotoxicity.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a cysteine S-conjugate that has been extensively studied for its potent and selective toxicity to the proximal tubules of the kidney. The cellular uptake of this compound is a primary determinant of its target organ selectivity and is mediated by various amino acid transporters. Once inside the cell, this compound is bioactivated by the enzyme β-lyase to a reactive thiol, which is a key event in initiating cellular injury. This guide will delve into the specifics of this compound transport, the experimental approaches to quantify this process, and the downstream consequences of its intracellular accumulation.
Cellular Uptake of this compound
The uptake of this compound into renal proximal tubular cells is an active process facilitated by amino acid transport systems. Due to its structural similarity to natural amino acids, this compound is recognized and transported by carriers responsible for amino acid homeostasis.
Transporters Involved
Several amino acid transporter families have been implicated in the cellular uptake of this compound. The primary carriers are thought to be sodium-dependent and sodium-independent neutral amino acid transporters. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, the general characteristics of these transport systems provide insight into the uptake mechanism.
Quantitative Data on this compound Uptake
The following table summarizes the conceptual quantitative data that is typically determined in this compound uptake studies. Note: The values presented here are hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation. Actual values must be determined experimentally.
| Transporter System | Cell Type | Substrate (this compound) Concentration Range (µM) | K_m (µM) | V_max (pmol/min/mg protein) | Reference |
| System B(0) | Renal Proximal Tubule Cells | 0.1 - 100 | ~25 | ~500 | Hypothetical |
| System L | Renal Proximal Tubule Cells | 1 - 500 | ~100 | ~1000 | Hypothetical |
| System ASC | Renal Proximal Tubule Cells | 10 - 1000 | ~150 | ~750 | Hypothetical |
K_m (Michaelis-Menten constant): Represents the substrate concentration at which the transport rate is half of the maximum velocity (V_max). A lower K_m indicates a higher affinity of the transporter for the substrate. V_max (Maximum velocity): Represents the maximum rate of transport when the transporter is saturated with the substrate.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular uptake and cytotoxicity of this compound.
In Vitro this compound Transport Assay
This protocol describes a method to measure the uptake of radiolabeled this compound into cultured renal proximal tubular cells.
Materials:
-
Cultured renal proximal tubular cells (e.g., LLC-PK1, HK-2)
-
24-well cell culture plates
-
Radiolabeled [¹⁴C]-DCVC or [³H]-DCVC
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Inhibitors of specific amino acid transporters (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for System L)
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed renal proximal tubular cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.
-
Initiation of Uptake: Add 0.5 mL of uptake buffer containing a known concentration of radiolabeled this compound and any inhibitors to each well.
-
Incubation: Incubate the plates at 37°C for a specified time course (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Use an aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA or Bradford protein assay) for normalization of the uptake data.
-
Data Analysis: Express the uptake of this compound as picomoles or nanomoles per milligram of protein. Kinetic parameters (K_m and V_max) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following exposure to this compound.
Materials:
-
Cultured renal proximal tubular cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Signaling Pathways and Cellular Responses
The intracellular accumulation of this compound triggers a cascade of events that ultimately lead to cell death. The mode of cell death, either apoptosis or necrosis, is dependent on the dose and duration of this compound exposure. Low-dose, early-incubation time exposure to this compound tends to induce apoptosis, while high-dose, late-incubation time exposure is more likely to cause necrosis.[1]
Experimental Workflow for Investigating this compound-Induced Cell Death
The following diagram illustrates a typical experimental workflow to characterize the mode of cell death induced by this compound.
This compound-Induced Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a tightly regulated process. In the context of this compound toxicity, it is likely initiated by mitochondrial dysfunction.
This compound-Induced Necrosis Signaling Pathway
Necrosis is a form of unregulated cell death that results from severe cellular injury. High concentrations of this compound can lead to rapid and extensive mitochondrial damage, ATP depletion, and loss of membrane integrity, culminating in necrosis.
Conclusion
The cellular uptake of this compound is a critical event that initiates a cascade of intracellular processes leading to nephrotoxicity. Understanding the transporters involved, the kinetics of uptake, and the subsequent signaling pathways is essential for developing strategies to mitigate the toxic effects of this compound and for designing safer chemicals. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the complex mechanisms of this compound-induced cellular injury. Further research is needed to fully characterize the specific transporters and the intricate signaling networks involved in this compound toxicity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Models of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and potentially carcinogenic metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Understanding the mechanisms of this compound-induced toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro models provide a valuable platform to investigate the cellular and molecular events underlying this compound toxicity in a controlled environment, reducing the reliance on animal testing.
These application notes provide an overview of various in vitro models and detailed protocols for key assays used to study this compound-induced toxicity. The focus is on endpoints such as cytotoxicity, mitochondrial dysfunction, oxidative stress, and apoptosis.
In Vitro Models for Studying this compound Toxicity
A variety of in vitro models have been employed to investigate the toxic effects of this compound. The choice of model depends on the specific research question and the target organ of interest.
-
Renal Proximal Tubular Cells: Primary cultures of human renal proximal tubular (hPT) cells are a highly relevant model as the proximal tubule is a primary target of this compound-induced nephrotoxicity.[1] Cell lines such as the human kidney-2 (HK-2) cell line are also commonly used.
-
Placental Cells: The human extravillous trophoblast cell line HTR-8/SVneo is used to study the effects of this compound on placental function and development, as exposure to TCE has been linked to adverse pregnancy outcomes.[2]
-
Lenticular Explants: Explanted lenses from rats and monkeys have been used to investigate this compound-induced cataractogenesis.[3] This ex vivo model maintains the complex architecture of the lens.
-
Macrophage-like Cells: The human monocytic cell line THP-1, differentiated into macrophage-like cells, can be used to study the immunomodulatory effects of this compound.
Quantitative Data on this compound Toxicity
The following tables summarize quantitative data on this compound-induced toxicity from various in vitro studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell types, and assay methods.
Table 1: Cytotoxicity of this compound in Different In Vitro Models
| In Vitro Model | Endpoint | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Rabbit Renal Cortical Slices | Intracellular K+ and LDH release | 10 µM (L-DCVC) | 12 h | Onset of S3 lesion | [4] |
| Rabbit Renal Cortical Slices | Intracellular K+ and LDH release | 100 µM (D-DCVC) | 8 h | Onset of S3 lesion | [4] |
| HTR-8/SVneo cells | Apoptosis | 10 - 100 µM | Up to 24 h | Time- and concentration-dependent increase in apoptosis | [2] |
| HTR-8/SVneo cells | Lipid Peroxidation | 10 - 100 µM | 24 h | Concentration-dependent increase in lipid peroxidation | [2] |
| Explanted Rat Lenses | Lens Clarity | ≥ 50 µM | 24 h | Adverse effects on lens clarity | [3] |
Table 2: Biochemical Effects of this compound in Explanted Rat Lenses (24-hour exposure)
| This compound Concentration | Change in ATP Content (%) | Change in Mitochondrial MTT Reduction (%) | Change in GSH Content (%) | Reference |
| ≥ 25 µM | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | [3] |
| 1 mM | -77 ± 2 | -40 ± 3 | -19 ± 4 | [3] |
Signaling Pathways in this compound Toxicity
This compound toxicity is a complex process involving metabolic activation, mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.
Experimental Protocols
The following are detailed protocols for key assays to assess this compound-induced toxicity.
Experimental Workflow
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., HK-2, HTR-8/SVneo)
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same solvent concentration used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Necrotic Cell Death by Lactate Dehydrogenase (LDH) Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The released LDH activity is measured by a coupled enzymatic reaction that results in the formation of a colored product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom microplates
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Treat control cells with lysis buffer 45 minutes before the end of the incubation period.
-
Medium background: Wells containing only culture medium.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Measurement of Intracellular ATP Levels
Principle: Cellular ATP levels are a sensitive indicator of mitochondrial function and overall cell health. A decrease in ATP is often an early marker of cytotoxicity. This assay utilizes a luciferase-based reaction where the light output is proportional to the ATP concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque white microplates
-
Commercially available ATP-based luminescence assay kit (containing a reagent that lyses cells and provides luciferase and luciferin)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque white plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired time.
-
ATP Measurement:
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add a volume of ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Luminescence Reading: Measure the luminescence using a luminometer. The integration time will depend on the instrument and signal intensity.
-
Data Analysis: Express the results as a percentage of the ATP level in untreated control cells.
Protocol 4: Determination of Intracellular Glutathione (GSH) Levels
Principle: Glutathione is a major intracellular antioxidant. A decrease in the GSH/GSSG ratio is indicative of oxidative stress. This assay often uses a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a colored product.
Materials:
-
Cells of interest
-
This compound stock solution
-
Cell lysis buffer
-
Commercially available glutathione assay kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound in appropriate culture vessels (e.g., 6-well plates).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.
-
Sample Preparation: Centrifuge the cell lysates to pellet the debris. Collect the supernatant for the GSH assay.
-
GSH Assay: Follow the manufacturer's protocol for the glutathione assay kit. This typically involves adding the cell lysate to a reaction mixture containing DTNB and measuring the absorbance over time.
-
Data Analysis: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the total protein concentration in each sample.
Protocol 5: Quantification of Apoptosis by Caspase Activity Assay
Principle: Apoptosis is executed by a family of proteases called caspases. This assay uses a luminogenic or fluorogenic substrate that is cleaved by specific caspases (e.g., caspase-3/7, caspase-8, caspase-9), generating a signal proportional to caspase activity.
Materials:
-
Cells of interest
-
This compound stock solution
-
96-well opaque white microplates
-
Commercially available caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque white plate and treat with this compound.
-
Incubation: Incubate for the desired time.
-
Caspase Assay:
-
Equilibrate the plate and the caspase reagent to room temperature.
-
Add the caspase reagent to each well.
-
Mix by gentle shaking.
-
Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
-
Signal Measurement: Measure the luminescence or fluorescence.
-
Data Analysis: Express the results as fold-change in caspase activity relative to untreated control cells.
Protocol 6: Measurement of Cytokine Secretion by ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) released into the cell culture medium, which can be indicative of an inflammatory response.
Materials:
-
Macrophage-like cells (e.g., differentiated THP-1)
-
This compound stock solution
-
Lipopolysaccharide (LPS) for stimulating an inflammatory response
-
Commercially available ELISA kit for the cytokine of interest
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and differentiate THP-1 cells. Treat the cells with this compound, with or without co-stimulation with LPS.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic analysis of S-(1,2-dichlorovinyl)-L-cysteine-induced cataractogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCVC-Induced Mouse Kidney Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant that serves as a valuable tool for inducing acute kidney injury (AKI) in murine models. As a metabolite of the common environmental contaminant trichloroethylene, this compound selectively targets the proximal tubules, leading to cellular damage and organ dysfunction that mimic aspects of human AKI. Understanding the mechanisms of this compound-induced nephrotoxicity and developing effective therapeutic interventions requires robust and reproducible experimental protocols. These application notes provide a detailed guide to the administration of this compound in mice, along with protocols for assessing kidney injury and investigating the underlying molecular pathways.
I. This compound Administration Protocol
Materials
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Sterile distilled water or saline (0.9% NaCl)
-
Male Swiss-Webster mice (or other appropriate strain)
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Dosing and Administration
This compound is typically administered via intraperitoneal (i.p.) injection. The dose of this compound can be varied to induce different severities of kidney injury.[1]
Table 1: this compound Dosage Regimens for Inducing Kidney Injury in Mice
| Dose (mg/kg, i.p.) | Expected Outcome | Peak of Injury | Reference |
| 15 | Mild to moderate renal injury with subsequent repair | 36 hours | [1] |
| 30 | Moderate to severe renal injury with potential for repair | 72 hours | [1] |
| 75 | Severe renal injury, often leading to acute renal failure and mortality | >72 hours (repair inhibited) | [1] |
Experimental Timeline
A typical experimental timeline for a this compound-induced kidney injury study is as follows:
II. Assessment of Kidney Injury
Serum Biomarkers
Blood urea nitrogen (BUN) and serum creatinine are standard indicators of renal function.
Table 2: Typical Changes in Serum Biomarkers after this compound Administration
| Biomarker | Time Point | Expected Change |
| BUN | 24-72 hours | Significant increase |
| Serum Creatinine | 24-72 hours | Significant increase |
Protocol: BUN and Creatinine Measurement
-
Blood Collection: Collect blood via cardiac puncture or tail vein into serum separator tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Analysis: Analyze serum samples using commercially available colorimetric assay kits for BUN and creatinine according to the manufacturer's instructions.
Histopathology
Histological examination of kidney tissue provides direct evidence of tubular injury.
Protocol: Hematoxylin and Eosin (H&E) Staining
-
Tissue Fixation: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Excise kidneys and fix in 4% PFA overnight at 4°C.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or 0.2% ammonia water.
-
Rinse in running tap water.
-
Counterstain with eosin Y for 1-2 minutes.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopy: Examine stained sections under a light microscope for evidence of tubular necrosis, loss of brush border, cast formation, and inflammatory cell infiltration.
III. Investigation of Molecular Pathways
This compound-induced nephrotoxicity involves multiple signaling pathways, primarily centered around mitochondrial dysfunction, oxidative stress, and apoptosis.
Western Blotting
Protocol: Western Blot Analysis of Kidney Tissue
-
Tissue Lysis: Homogenize kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Table 3: Recommended Antibodies for Western Blotting
| Target Protein | Function | Recommended Loading Control |
| Cleaved Caspase-3 | Apoptosis executioner | GAPDH, β-actin |
| Bax | Pro-apoptotic protein | GAPDH, β-actin |
| Bcl-2 | Anti-apoptotic protein | GAPDH, β-actin |
| Phospho-p38 MAPK | Stress-activated protein kinase | Total p38 MAPK, GAPDH |
| Phospho-JNK | Stress-activated protein kinase | Total JNK, GAPDH |
Quantitative PCR (qPCR)
Protocol: qPCR for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from kidney tissue using a commercial kit.
-
cDNA Synthesis: Reverse transcribe RNA to cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers.
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change using the 2-ΔΔCt method.
Table 4: Suggested qPCR Primer Targets for Mouse Kidney Injury
| Gene | Function |
| Kim-1 (Havcr1) | Kidney injury marker |
| Ngal (Lcn2) | Kidney injury marker |
| Bax | Pro-apoptotic |
| Bcl2 | Anti-apoptotic |
| Casp3 | Apoptosis executioner |
Apoptosis Detection (TUNEL Assay)
Protocol: TUNEL Assay for Apoptosis in Kidney Sections
-
Tissue Preparation: Use paraffin-embedded kidney sections as prepared for H&E staining.
-
Permeabilization: Deparaffinize and rehydrate sections, then permeabilize with proteinase K.
-
TUNEL Reaction: Incubate sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's protocol.
-
Detection: Visualize TUNEL-positive (apoptotic) cells using a fluorescence microscope.
-
Counterstaining: Counterstain nuclei with DAPI.
-
Quantification: Quantify the percentage of TUNEL-positive cells in multiple high-power fields.
Assessment of Mitochondrial Dysfunction
Protocol: Mitochondrial Membrane Potential Assay
-
Cell/Tissue Preparation: Isolate proximal tubular epithelial cells or prepare fresh kidney tissue homogenates.
-
Staining: Incubate with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1).
-
Analysis: Measure fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.
IV. Summary and Conclusion
The this compound-induced mouse model of kidney injury is a valuable system for studying the pathogenesis of AKI and for the preclinical evaluation of potential therapeutics. The protocols outlined in these application notes provide a comprehensive framework for inducing and assessing kidney injury, as well as for dissecting the underlying molecular mechanisms. Careful adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a better understanding of renal pathophysiology and the development of novel treatments for kidney diseases.
References
Application Notes: Measuring Apoptosis in Response to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Treatment
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminant trichloroethylene.[1] Exposure to this compound can induce cellular injury, leading to programmed cell death, or apoptosis, particularly in renal proximal tubular cells.[1][2] The mechanism of this compound-induced apoptosis often involves mitochondrial dysfunction and the activation of specific signaling cascades.[3] Understanding and accurately quantifying apoptosis in response to this compound is crucial for toxicological studies and the development of potential therapeutic interventions.
These application notes provide an overview of key methodologies for measuring apoptosis, detailed experimental protocols, and guidance on data interpretation for researchers investigating the effects of this compound.
Key Methods for Measuring Apoptosis
Several well-established methods can be employed to detect and quantify apoptosis. The choice of assay depends on the specific apoptotic event being investigated, ranging from early membrane changes to late-stage DNA fragmentation.
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[4][5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[4]
-
Advantages: Allows for the differentiation and quantification of various cell populations (live, early apoptotic, late apoptotic/necrotic).[6] It detects one of the earliest events in the apoptotic cascade.[4]
-
Disadvantages: Necrotic cells can also stain positive for both Annexin V and PI, making it difficult to distinguish them from late apoptotic cells.[7]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[8]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[9][10] These labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.
-
Advantages: Highly sensitive for detecting apoptotic cells within a cell population or tissue section.[9] It can be used on fixed and permeabilized cells.[11]
-
Disadvantages: It is not entirely specific for apoptosis, as it can also detect DNA fragmentation in necrotic cells, which can lead to false positives.[11]
-
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[12]
-
Principle: These assays typically use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric or fluorometric reporter.[13] When the caspase is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
-
Advantages: Provides a direct measure of the activity of key executioner caspases, confirming the activation of the apoptotic signaling pathway.[12]
-
Disadvantages: Measures a transient event, so the timing of the assay is critical.
-
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing this compound-induced apoptosis and a simplified representation of the intrinsic apoptotic pathway often implicated.
Caption: Experimental workflow for measuring this compound-induced apoptosis.
Caption: Simplified intrinsic pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables present example data that could be generated from the described experiments.
Table 1: Apoptosis in Human Proximal Tubular Cells Treated with this compound for 24 hours (Annexin V/PI Assay)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.8 |
| 10 | 85.6 ± 2.1 | 8.3 ± 1.2 | 6.1 ± 1.0 |
| 50 | 60.3 ± 3.5 | 25.1 ± 2.8 | 14.6 ± 1.9 |
| 100 | 35.8 ± 4.2 | 38.9 ± 3.1 | 25.3 ± 2.5 |
Data are represented as mean ± standard deviation.
Table 2: Caspase-3 Activity in Response to this compound Treatment
| Treatment Group | Incubation Time (hours) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Control (0 µM this compound) | 8 | 1.0 ± 0.1 |
| 50 µM this compound | 4 | 2.5 ± 0.3 |
| 50 µM this compound | 8 | 5.8 ± 0.6 |
| 50 µM this compound | 12 | 3.1 ± 0.4 |
Data are represented as mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay
This protocol is adapted for flow cytometry analysis.
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Cell line of interest (e.g., human proximal tubular cells)
-
This compound stock solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Induction of Apoptosis: Treat cells with the desired concentrations of this compound for the specified time periods. Include an untreated control group.
-
Cell Harvesting:
-
For adherent cells, gently aspirate the media, wash once with PBS, and detach cells using a gentle cell scraper or trypsin.
-
Collect all cells, including those floating in the media (which may be apoptotic), into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
-
Washing: Discard the supernatant and wash the cells twice by resuspending the pellet in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes.[15]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][16]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, PI-only, and Annexin V-FITC-only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[17]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]
Protocol 2: TUNEL Assay for Adherent Cells
This protocol is for analysis by fluorescence microscopy.
Materials and Reagents:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, buffers)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)[18]
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Coverslips in a 24-well plate
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate and treat with this compound as described previously.
-
Fixation:
-
Aspirate the media and rinse cells three times with PBS.
-
Fix the cells by incubating with 4% PFA for 30 minutes at room temperature.[11]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 2 minutes each.
-
Permeabilize by incubating with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[18]
-
-
Positive Control (Optional but Recommended): For one coverslip of untreated cells, induce DNA strand breaks by treating with DNase I for 10 minutes at room temperature.[18] This will serve as a positive control for the TUNEL reaction.
-
TUNEL Reaction:
-
Wash cells three times with PBS.
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled dUTP in reaction buffer) according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[18]
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash again with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Analysis: Visualize the slides using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (from the labeled dUTP), while the nuclei of all cells will be visible with the counterstain.
Protocol 3: Colorimetric Caspase-3 Activity Assay
This protocol is for use with a microplate reader.
Materials and Reagents:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and Caspase-3 substrate Ac-DEVD-pNA)
-
This compound
-
96-well plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (or larger vessel and lyse separately) and treat with this compound.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[19]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Assay:
-
To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Prepare the reaction mix by adding DTT and the Caspase-3 substrate (Ac-DEVD-pNA) to the reaction buffer, as per the kit instructions.
-
Add 50 µL of the reaction mix to each well containing lysate.
-
Include a blank control (lysis buffer + reaction mix).
-
-
Incubation and Measurement:
-
Data Analysis: The increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control. Results are often expressed as fold change over the control.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. mpbio.com [mpbio.com]
Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Toxicity Studies in Primary Renal Proximal Tubule Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. It selectively targets the proximal tubule of the kidney, leading to cell death and renal injury. Primary renal proximal tubule cells (RPTCs) are a valuable in vitro model for studying the mechanisms of this compound-induced nephrotoxicity as they closely mimic the in vivo physiology of this critical nephron segment. These application notes provide detailed protocols for culturing primary RPTCs and performing key experiments to assess this compound-induced cytotoxicity, with a focus on apoptosis, necrosis, mitochondrial dysfunction, and oxidative stress.
Core Concepts in this compound-Induced Nephrotoxicity
This compound exerts its toxic effects on RPTCs through a multi-faceted mechanism that involves intracellular bioactivation and subsequent damage to critical cellular components. A key event is the metabolism of this compound by the enzyme cysteine conjugate β-lyase, which is highly expressed in proximal tubules, to a reactive thiol that covalently binds to cellular macromolecules, including proteins and DNA. This initiates a cascade of events leading to cellular injury.
Mitochondria are a primary target of this compound toxicity.[1][2] The disruption of mitochondrial function is an early and critical step in this compound-induced cell death.[1][2] This includes the inhibition of mitochondrial respiration, depletion of ATP, and the dissipation of the mitochondrial membrane potential.[1] Mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis through the release of pro-apoptotic factors like cytochrome c.
This compound induces both apoptosis and necrosis in RPTCs, with the specific cell death modality being dependent on the dose and duration of exposure.[2][3] Apoptosis, or programmed cell death, is typically observed at lower concentrations and earlier time points, while necrosis, a form of uncontrolled cell death, predominates at higher concentrations and later time points.[2][3]
Oxidative stress is another significant contributor to this compound-induced cytotoxicity. The metabolism of this compound can lead to the generation of reactive oxygen species (ROS), which can overwhelm the cellular antioxidant defense systems.[4] This results in damage to lipids, proteins, and DNA, further exacerbating cellular injury. This compound has been shown to inhibit key enzymes in the glutathione redox cycle, such as glutathione reductase and glutathione peroxidase, impairing the cell's ability to detoxify ROS.[4]
Experimental Protocols
Culture of Primary Renal Proximal Tubule Cells
Objective: To isolate and culture primary RPTCs from renal cortical tissue.
Materials:
-
Fresh renal cortical tissue (e.g., from human or rabbit)
-
Collagenase (Type IV)
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS), insulin, transferrin, selenium, hydrocortisone, and epidermal growth factor (EGF)
-
Percoll
-
Culture flasks/plates
Protocol:
-
Mince the renal cortical tissue into small fragments.
-
Digest the tissue with collagenase in DMEM/F12 medium at 37°C with gentle agitation.
-
Filter the cell suspension to remove undigested tissue.
-
Isolate the proximal tubules by centrifugation through a Percoll gradient.
-
Wash the isolated tubules and resuspend them in culture medium.
-
Plate the cells onto collagen-coated culture flasks or plates.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days. Cells should reach confluence within 7-10 days.
This compound Exposure
Objective: To treat cultured RPTCs with this compound to induce cytotoxicity.
Materials:
-
Confluent cultures of primary RPTCs
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Serum-free culture medium
Protocol:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
When RPTCs are confluent, aspirate the culture medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add serum-free medium containing the desired concentrations of this compound to the cells. It is recommended to perform a dose-response study with concentrations ranging from 1 µM to 500 µM.[1][2][3]
-
Incubate the cells for the desired time points. Time course experiments can range from 1 hour to 48 hours.[2][3]
-
Include a vehicle control (medium with the solvent used to dissolve this compound) in all experiments.
Assessment of Cytotoxicity
3.1. Lactate Dehydrogenase (LDH) Release Assay (for Necrosis)
Objective: To quantify necrosis by measuring the release of LDH from damaged cells into the culture medium.
Protocol:
-
After this compound exposure, collect the culture medium.
-
Lyse the remaining cells with a lysis buffer to determine the maximum LDH release.
-
Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the collected medium and the cell lysate.
-
Calculate the percentage of LDH release as: (LDH in medium / (LDH in medium + LDH in lysate)) x 100.
-
Necrosis is typically observed at higher this compound concentrations (≥ 50 µM) and later time points (≥ 24 hours).[2]
3.2. Caspase-3/7 Activity Assay (for Apoptosis)
Objective: To measure the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Protocol:
-
After this compound exposure, lyse the cells.
-
Use a commercially available caspase-3/7 activity assay kit, which typically utilizes a fluorogenic or colorimetric substrate for caspases.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Apoptosis is often induced at lower this compound concentrations (< 50 µM) and at earlier time points (≤ 24 hours).[2]
| Parameter | Assay | Typical this compound Concentration | Typical Time Point | Reference |
| Necrosis | LDH Release | ≥ 50 µM | ≥ 24 h | [2][3] |
| Apoptosis | Caspase-3/7 Activity | < 50 µM | ≤ 24 h | [1][2] |
Assessment of Mitochondrial Function
4.1. Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health.
Protocol:
-
After this compound exposure, incubate the cells with a fluorescent dye that accumulates in healthy mitochondria with a high membrane potential (e.g., JC-1, TMRM).
-
Measure the fluorescence using a fluorescence microscope or a plate reader.
-
A decrease in fluorescence indicates dissipation of the mitochondrial membrane potential and mitochondrial dysfunction.
4.2. Cellular ATP Content Assay
Objective: To quantify the intracellular ATP levels as a measure of mitochondrial energy production.
Protocol:
-
After this compound exposure, lyse the cells.
-
Use a commercially available ATP assay kit, which is typically based on the luciferin/luciferase reaction.
-
Measure the luminescence using a luminometer.
-
A decrease in ATP levels is indicative of impaired mitochondrial function.[1]
| Parameter | Assay | Expected Outcome with this compound | Reference |
| Mitochondrial Health | Mitochondrial Membrane Potential (ΔΨm) | Decrease | [1] |
| Energy Production | Cellular ATP Content | Decrease | [1] |
Measurement of Oxidative Stress
5.1. Reactive Oxygen Species (ROS) Assay
Objective: To detect the intracellular generation of ROS.
Protocol:
-
After this compound exposure, incubate the cells with a fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., DCFH-DA).
-
Measure the fluorescence using a fluorescence microscope or a plate reader.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
5.2. Glutathione (GSH) Assay
Objective: To measure the levels of reduced glutathione, a major intracellular antioxidant.
Protocol:
-
After this compound exposure, lyse the cells.
-
Use a commercially available GSH assay kit to quantify the amount of GSH.
-
A significant depletion of cellular GSH is observed at high this compound concentrations (e.g., 500 µM).[3]
| Parameter | Assay | Expected Outcome with this compound | Reference |
| Oxidative Damage | Reactive Oxygen Species (ROS) | Increase | [4] |
| Antioxidant Defense | Glutathione (GSH) Content | Decrease | [3][4] |
Visualizations
Caption: Experimental workflow for this compound toxicity studies in RPTCs.
Caption: Signaling pathway of this compound-induced nephrotoxicity.
References
- 1. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mitochondrial dysfunction in cellular responses to S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of S-(1,2-dichlorovinyl)-L-cysteine in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE). Its analysis in biological tissues is crucial for toxicological studies and in the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the determination of this compound in tissue samples using High-Performance Liquid Chromatography (HPLC), including sample preparation, derivatization, and chromatographic conditions.
I. Quantitative Data Summary
A comprehensive literature review did not yield specific quantitative data for this compound concentrations in various tissues presented in a tabular format. The following table is a representative template that can be used to summarize experimental findings.
| Tissue | Animal Model | Dose of this compound | Time Point | This compound Concentration (mean ± SD) | Method of Detection | Reference |
| Kidney | Rat | e.g., 20 mg/kg | e.g., 6 h | e.g., X ± Y µg/g tissue | HPLC-UV | [Insert Reference] |
| Liver | Rat | e.g., 20 mg/kg | e.g., 6 h | e.g., A ± B µg/g tissue | HPLC-UV | [Insert Reference] |
| Kidney | Mouse | e.g., 15 mg/kg | e.g., 24 h | e.g., Z ± W ng/g tissue | LC-MS/MS | [Insert Reference] |
| Liver | Mouse | e.g., 15 mg/kg | e.g., 24 h | e.g., C ± D ng/g tissue | LC-MS/MS | [Insert Reference] |
II. Experimental Protocols
The following protocols are compiled from various sources and represent a comprehensive approach to this compound analysis in tissues.
Protocol 1: Tissue Sample Preparation
This protocol outlines the steps for preparing tissue samples for subsequent this compound analysis.
1. Tissue Homogenization: a. Excise the tissue of interest (e.g., kidney, liver) and wash with ice-cold phosphate-buffered saline (PBS) to remove any blood. b. Weigh the tissue and place it in a pre-chilled homogenization tube. c. Add 3-5 volumes of ice-cold homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors). d. Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer or bead beater) until a uniform homogenate is obtained.
2. Protein Precipitation: a. To a known volume of tissue homogenate (e.g., 500 µL), add two volumes of ice-cold acetonitrile. b. Vortex the mixture vigorously for 1 minute to precipitate the proteins. c. Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube.
3. Solid-Phase Extraction (SPE) - Optional Cleanup Step: a. Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water. b. Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. c. Wash the cartridge with one column volume of 5% methanol in water to remove polar impurities. d. Elute the this compound from the cartridge with an appropriate volume of methanol or acetonitrile. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Pre-column Derivatization with Dansyl Chloride
To enhance the detection of this compound by HPLC with fluorescence detection, a pre-column derivatization step is recommended.
1. Derivatization Reaction: a. To the reconstituted sample extract (or a dried aliquot), add 100 µL of 100 mM sodium carbonate buffer (pH 9.5). b. Add 100 µL of dansyl chloride solution (1 mg/mL in acetonitrile). c. Vortex the mixture and incubate at 60°C for 30 minutes in the dark. d. After incubation, add 50 µL of 2% (v/v) acetic acid to stop the reaction. e. Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 3: HPLC-UV Analysis
This protocol describes a general HPLC-UV method for the analysis of underivatized this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Protocol 4: LC-MS/MS Analysis
For higher sensitivity and specificity, LC-MS/MS is the preferred method.
1. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Parent Ion (Q1): To be determined based on the mass of this compound ([M+H]+ or [M-H]-).
-
Product Ions (Q3): To be determined by fragmentation of the parent ion.
-
-
Other Parameters: (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound in tissues.
This compound-Induced Nephrotoxicity Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced nephrotoxicity.
Application Notes and Protocols for the Detection of DCVC Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (TCE). Understanding its metabolic fate is crucial for assessing the risk associated with TCE exposure and for the development of potential therapeutic interventions. Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for the detection and quantification of this compound and its metabolites in various biological matrices. These application notes provide detailed protocols for the analysis of this compound metabolites, summarize quantitative data from relevant studies, and illustrate the key metabolic pathways.
Metabolic Pathway of this compound
This compound is formed from the conjugation of TCE with glutathione (GSH), a reaction primarily occurring in the liver. The initial conjugate, S-(1,2-dichlorovinyl)glutathione (DCVG), is then sequentially metabolized by γ-glutamyltransferase (GGT) and dipeptidases to yield this compound. This compound can be further metabolized to the less toxic N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound), which is excreted in the urine. Alternatively, this compound can be bioactivated by cysteine S-conjugate β-lyase to a reactive thiol, which is a key event in its toxicity.[1]
Caption: Metabolic pathway of Trichloroethylene (TCE) to this compound and its subsequent metabolites.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound, DCVG, and NActhis compound in Rodent Serum
This protocol is adapted from methodologies described for the analysis of TCE metabolites in mouse serum.
1. Sample Preparation
-
Thaw frozen serum samples on ice.
-
To 50 µL of serum, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analytes).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 2% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DCVG: m/z 407.0 -> 278.0
-
This compound: m/z 216.0 -> 134.0
-
NActhis compound: m/z 258.0 -> 134.0 (Note: These transitions are examples and should be optimized for the specific instrument used).
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's guidelines.
-
Caption: General workflow for the LC-MS/MS analysis of this compound metabolites.
Protocol 2: GC-MS Analysis of NActhis compound in Human Urine
This protocol provides a general outline for the determination of the urinary mercapturic acid, NActhis compound, using gas chromatography-mass spectrometry (GC-MS), a method that has been successfully used for quantifying this metabolite in occupationally exposed workers.[2]
1. Sample Preparation (including derivatization)
-
Thaw frozen urine samples to room temperature.
-
To 1 mL of urine, add an internal standard.
-
Acidify the urine sample with hydrochloric acid.
-
Extract the analytes using a solid-phase extraction (SPE) C18 cartridge.
-
Wash the cartridge with water and then elute the analytes with methanol.
-
Evaporate the eluate to dryness.
-
Derivatize the residue by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to form volatile derivatives.
-
Cool the sample and inject it into the GC-MS system.
2. GC-MS Conditions
-
Gas Chromatography:
-
Column: A capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized NActhis compound and the internal standard.
-
Quantitative Data
The following tables summarize quantitative data for this compound and its metabolites from various studies. It is important to note that concentrations can vary significantly depending on the dose, route of administration, time point of sample collection, and the animal model used.
Table 1: Concentrations of this compound Metabolites in Mouse Tissues after a Single Oral Dose of Trichloroethylene (2100 mg/kg) [1]
| Metabolite | Tissue | Time Point (hr) | Concentration (nmol/g or nmol/mL) |
| DCVG | Serum | 0.5 | ~0.02 |
| 1 | ~0.03 | ||
| 2 | ~0.02 | ||
| This compound | Serum | 0.5 | ~0.15 |
| 1 | ~0.25 | ||
| 2 | ~0.18 |
Table 2: Urinary Concentrations of NActhis compound in Humans Occupationally Exposed to Trichloroethene [2]
| Exposure Group | NActhis compound Concentration (µmole/L) |
| Exposed Workers | 2.8 - 3.8 |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for this compound Metabolites
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| This compound, DCVG, NActhis compound | Mouse Serum | LC-MS/MS | 0.0057 - 0.0120 nM | 0.0189 - 0.0401 nM | |
| This compound, DCVG | Mouse Kidney | LC-MS/MS | - | 10 pmol/g (this compound), 1 pmol/g (DCVG) |
Discussion
The provided protocols offer a starting point for the development and validation of methods for the analysis of this compound metabolites. It is crucial to optimize and validate these methods for the specific application and matrix of interest. The choice between LC-MS/MS and GC-MS will depend on the target analyte and the available instrumentation. LC-MS/MS is generally preferred for the simultaneous analysis of multiple, non-volatile metabolites like this compound, DCVG, and NActhis compound. GC-MS is a robust technique for the analysis of volatile or semi-volatile compounds after derivatization, such as NActhis compound.
The quantitative data highlight the low levels at which these metabolites are often present in biological systems, underscoring the need for sensitive analytical methods. The concentrations of this compound and its metabolites are valuable biomarkers of TCE exposure and can provide insights into the mechanisms of its toxicity. Further research is needed to establish comprehensive pharmacokinetic profiles of these metabolites in different species, including humans, to better inform risk assessment models.
References
- 1. Pharmacokinetic analysis of trichloroethylene metabolism in male B6C3F1 mice: Formation and disposition of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Dose-Response Curve for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and hepatotoxic metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Understanding the dose-dependent toxic effects of this compound is crucial for risk assessment and the development of potential therapeutic interventions. These application notes provide a comprehensive guide to establishing a dose-response curve for this compound in an in vitro setting. The protocols outlined below describe key assays to assess cytotoxicity, apoptosis, and oxidative stress, which are critical endpoints for evaluating this compound-induced cellular damage.
Data Presentation: Summary of this compound in vitro Toxicity
The following table summarizes quantitative data from published studies on the effects of this compound on various cell lines. This information can serve as a starting point for designing dose-response experiments.
| Cell Type | This compound Concentration Range | Exposure Time | Observed Effects |
| Human Proximal Tubular (hPT) Cells | 10 µM - 1000 µM | 2 - 48 hours | Increased LDH release (necrosis) at ≥100 µM after 24 hours. Apoptosis observed at concentrations as low as 10 µM at 2 hours.[1] |
| Rat Renal Proximal Tubular (PT) and Distal Tubular (DT) Cells | 0.1 mM - 1 mM | 24 hours | Significant increases in LDH release.[2] |
| Human Placental Trophoblast (BeWo) Cells | 5 µM - 50 µM | 48 - 72 hours | Decreased cell viability and increased cytotoxicity at 50 µM after 48 hours.[3][4] After 72 hours, decreased cell viability was observed at 10, 20, and 50 µM.[4] |
| Human Placental Trophoblast (BeWo) Cells (undergoing syncytialization) | 10 µM - 50 µM | 48 hours | Decreased cell viability at 50 µM.[3][4] |
| Human Placental Trophoblast (BeWo) Cells (syncytialized) | 50 µM | 48 hours | Decreased cell viability.[3][4] |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare cell cultures for this compound exposure.
Materials:
-
Appropriate cell line (e.g., human proximal tubular cells, BeWo cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound)
-
Vehicle for this compound dissolution (e.g., sterile water or culture medium)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture the selected cell line according to standard protocols.
-
Once cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in the incubator.
-
Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to obtain the desired final concentrations.
-
Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired exposure times (e.g., 2, 4, 24, 48, 72 hours).
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase.
Protocol:
-
After the this compound exposure period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions of a commercially available LDH cytotoxicity assay kit.
-
Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH.
-
The enzymatic reaction results in a color change that is proportional to the amount of LDH released.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Cell Viability Assessment: MTT Assay
Objective: To determine cell viability by measuring the metabolic activity of living cells.
Protocol:
-
Following this compound treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.
Apoptosis Assessment: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
After this compound exposure, lyse the cells according to the protocol of a commercial caspase-3 activity assay kit.
-
The cell lysate is then incubated with a caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule.
-
Cleavage of the substrate by active caspase-3 releases the reporter molecule.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The level of caspase-3 activity is proportional to the signal intensity and indicates the extent of apoptosis.
Oxidative Stress Assessment: Intracellular ROS Measurement
Objective: To detect the generation of reactive oxygen species (ROS) within the cells.
Protocol:
-
Following this compound treatment, remove the media and wash the cells with PBS.
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), by incubating them in a solution containing the dye.
-
Intracellular esterases cleave the diacetate group, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent DCF.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Caption: Experimental workflow for establishing a this compound dose-response curve.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Apoptosis, necrosis, and cell proliferation induced by S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of trichloroethylene and S-(1, 2-dichlorovinyl)-L-cysteine in primary cultures of rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic responses stimulated by the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine depend on cell differentiation state in BeWo human trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term, Low-Dose Dichlorovinyl Cysteine (DCVC) Exposure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). While acute high-dose exposure to this compound is known to cause severe kidney damage, the effects of long-term, low-dose exposure are less characterized but of significant concern for populations with chronic environmental or occupational exposure. These application notes provide a framework for establishing and utilizing in vivo models to study the chronic toxicity of this compound, with a focus on renal effects. The provided protocols are based on established methodologies and can be adapted for specific research needs.
Data Presentation
The following tables summarize quantitative data from a key study investigating the chronic effects of this compound in a mouse model.
Table 1: Experimental Design for Chronic this compound Exposure in Mice [1]
| Parameter | Details |
| Animal Model | Male Swiss-Webster mice |
| Route of Administration | In drinking water |
| Dose Groups (mg/mL) | 0 (Control), 0.01, 0.05, 0.1 |
| Duration of Exposure | Up to 37 weeks |
| Termination Timepoints | 4, 8, 21, and 37 weeks |
Table 2: Key Toxicological Endpoints Observed in Chronic this compound Mouse Model [1]
| Endpoint | Dose Group(s) Showing Effect | Time of Onset | Description of Effect |
| Growth Retardation | 0.05 and 0.1 mg/mL | By 21 weeks | Evident growth retardation compared to control group. |
| Cortical Cataracts | 0.1 mg/mL | By 26 weeks | Development of cortical cataracts in all animals. |
| Renal Histopathology | 0.01, 0.05, and 0.1 mg/mL | By 4 weeks | Cytomegaly, nuclear hyperchromatism, and multiple nucleoli in the pars recta region of the kidney. |
| Later time points | Renal tubular atrophy and early interstitial fibrosis. | ||
| Other Pathological Changes | Minor | Spleen | Minor pathological changes noted. |
| No effect | Liver, Bladder | No significant pathological changes observed. |
Table 3: Biochemical Markers of this compound-Induced Nephrotoxicity
| Biomarker | Expected Change | Rationale |
| Blood Urea Nitrogen (BUN) | Increase | Indicator of decreased kidney function. |
| Glutathione (GSH) | Decrease | Depletion of this key antioxidant indicates oxidative stress. |
| Malondialdehyde (MDA) | Increase | Marker of lipid peroxidation, a consequence of oxidative stress. |
Experimental Protocols
Protocol 1: Long-Term, Low-Dose this compound Exposure in Mice via Drinking Water
This protocol is adapted from the chronic toxicity study by Jaffe et al. (1984)[1] and incorporates best practices from OECD guidelines for chronic toxicity studies[2][3][4][5].
1. Animal Husbandry and Acclimation:
- House male Swiss-Webster mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
- Provide ad libitum access to standard chow and water.
- Acclimate animals for at least one week prior to the start of the study.
2. Preparation of this compound Dosing Solutions:
- Prepare fresh this compound solutions in drinking water at the desired concentrations (e.g., 0.01, 0.05, and 0.1 mg/mL).
- The control group will receive untreated drinking water.
- Ensure thorough dissolution of this compound. The stability of this compound in water should be determined, and solutions should be replaced accordingly (e.g., weekly).
3. Experimental Procedure:
- Randomly assign mice to the different dose groups (n=10-20 animals per group is recommended for chronic studies).
- Replace the standard water bottles with the prepared this compound solutions for the respective groups.
- Monitor water consumption and body weight weekly to calculate the average daily dose of this compound.
- Perform daily clinical observations for signs of toxicity, such as changes in appearance, behavior, or signs of morbidity.
- At predetermined time points (e.g., 4, 8, 21, and 37 weeks), euthanize a subset of animals from each group.
4. Sample Collection and Processing:
- At termination, collect blood via cardiac puncture for biochemical analysis (BUN, creatinine).
- Perfuse animals with phosphate-buffered saline (PBS) followed by a fixative (e.g., 10% neutral buffered formalin) for histopathological analysis.
- Harvest kidneys, liver, spleen, bladder, and eyes.
- For biochemical assays on tissues (e.g., GSH, MDA), harvest a portion of the kidney and snap-freeze in liquid nitrogen, storing at -80°C until analysis.
- Fix the remaining tissues in 10% neutral buffered formalin for at least 24 hours before processing for histopathology.
Protocol 2: Histopathological Analysis of Kidney Tissue
1. Tissue Processing and Sectioning:
- After fixation, dehydrate tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
- Cut 4-5 µm thick sections using a microtome.
- Mount sections on glass slides.
2. Staining:
- Deparaffinize and rehydrate the tissue sections.
- Perform Hematoxylin and Eosin (H&E) staining for general morphological assessment.
- Consider special stains like Masson's trichrome to assess fibrosis.
3. Microscopic Examination:
- Examine the stained sections under a light microscope.
- Evaluate for pathological changes, including:
- Tubular injury (degeneration, necrosis, atrophy)
- Glomerular changes
- Interstitial inflammation and fibrosis
- Cellular abnormalities (cytomegaly, nuclear changes)
- A semi-quantitative scoring system can be used to grade the severity of the lesions.
Protocol 3: Analysis of Signaling Pathways
1. Western Blot for Nrf2 Activation:
- Homogenize frozen kidney tissue in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against Nrf2 and a loading control (e.g., β-actin or GAPDH).
- Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
2. Immunohistochemistry for NF-κB Activation:
- Use paraffin-embedded kidney sections.
- Perform antigen retrieval.
- Block endogenous peroxidase activity.
- Incubate with a primary antibody against the p65 subunit of NF-κB.
- Use a suitable secondary antibody and detection system (e.g., DAB).
- Counterstain with hematoxylin.
- Nuclear localization of p65 indicates NF-κB activation.
3. TUNEL Assay for Apoptosis:
- Use paraffin-embedded or frozen kidney sections.
- Follow the instructions of a commercial TUNEL assay kit.
- The assay typically involves labeling the 3'-OH ends of fragmented DNA with a fluorescent molecule or a molecule that can be detected with an enzyme-linked reaction.
- Counterstain nuclei with a fluorescent dye like DAPI.
- Visualize TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for long-term, low-dose this compound exposure in mice.
Caption: Hypothesized signaling pathways in chronic this compound-induced nephrotoxicity.
References
Troubleshooting & Optimization
Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions for in vitro experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound fails to dissolve or precipitates out of solution. | - Inappropriate solvent selection.- Solvent concentration is too low for the desired this compound concentration.- Temperature of the solvent or medium is too low. | - Use an appropriate solvent such as DMSO or sterile phosphate-buffered saline (PBS) to prepare a concentrated stock solution.- Ensure the final solvent concentration in the cell culture medium is as low as possible (ideally ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[1] - Gently warm the solvent or medium to 37°C to aid dissolution. |
| Precipitation occurs when adding this compound stock solution to the culture medium. | - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- The solvent of the stock solution is immiscible with the culture medium at the added volume. | - Prepare a more dilute stock solution to reduce the final concentration of the organic solvent upon addition to the medium.- Add the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.- Consider a three-step solubilization protocol for highly insoluble compounds.[2] |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the stock solution.- Inaccurate concentration of the working solution.- Solvent-induced effects on the cells. | - Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]- Verify the concentration of your stock solution using a suitable analytical method.- Always include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve this compound) in your experiments to account for any solvent effects. |
| High levels of cell death in control wells (vehicle control). | - The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | - Perform a solvent tolerance assay to determine the maximum concentration of the solvent that your specific cell line can tolerate without significant loss of viability.- Reduce the final solvent concentration to a non-toxic level (e.g., ≤ 0.1% DMSO).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is soluble in several solvents suitable for in vitro work. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[1] Alternatively, this compound can be dissolved in sterile phosphate-buffered saline (PBS) for the preparation of stock solutions.[3]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[1] However, the tolerance to DMSO can vary between different cell lines. It is highly recommended to perform a solvent tolerance test to determine the optimal and non-toxic concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: A common practice is to prepare a concentrated stock solution in an appropriate solvent, which is then diluted to the final working concentration in the cell culture medium. For example, a 100 mM stock solution of a compound can be prepared in DMSO and then diluted 1:1000 in the medium to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%.[1] Another protocol describes preparing a 1 mM stock solution of this compound in PBS.[3]
Q4: How should I store my this compound stock solution?
A4: To maintain the stability and integrity of this compound, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C. This practice helps to minimize the number of freeze-thaw cycles, which can lead to the degradation of the compound.[3]
Q5: My this compound solution appears cloudy after being added to the culture medium. What should I do?
A5: Cloudiness or precipitation upon addition to the culture medium indicates that the solubility limit of this compound in the aqueous environment has been exceeded. To address this, you can try the following:
-
Use a lower final concentration of this compound.
-
Prepare a more dilute stock solution to reduce the concentration of the organic solvent when added to the medium.
-
Add the stock solution to the medium slowly and with constant, gentle agitation.
-
For particularly challenging compounds, a three-step solubilization method involving initial dissolution in an organic solvent, followed by dilution in fetal bovine serum (FBS), and finally in the culture medium, may improve solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder to prepare the desired volume of a 100 mM solution.
-
Transfer the this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Gently vortex the tube until the this compound is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
This protocol details the dilution of a DMSO stock solution to the final working concentration in the cell culture medium.
Materials:
-
100 mM this compound in DMSO stock solution
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of culture medium. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Add the calculated volume of the this compound stock solution to the pre-warmed culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Use the freshly prepared working solution for your in vitro assay immediately.
Signaling Pathways and Experimental Workflows
This compound-Induced Intrinsic Apoptosis Pathway
S-(1,2-dichlorovinyl)-L-cysteine (this compound) induces cell death primarily through the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by the bioactivation of this compound into a reactive metabolite that causes mitochondrial stress and damage.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for In Vitro this compound Cytotoxicity Assay
This diagram outlines a typical workflow for assessing the cytotoxicity of this compound in a cell-based assay.
Caption: Workflow for a this compound in vitro cytotoxicity assay.
References
preventing degradation of S-(1,2-dichlorovinyl)-L-cysteine in solution
Welcome to the technical support center for S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and to provide guidance on troubleshooting common experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in your stock or working solutions. This compound is susceptible to oxidation and other degradation pathways.
-
Solution:
-
Prepare fresh solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.
-
Proper storage: If storage is necessary, store stock solutions at -20°C or below in small, single-use aliquots to minimize freeze-thaw cycles.[1]
-
Use appropriate solvents and buffers: Dissolve this compound in degassed, deionized water or a suitable buffer at a slightly acidic pH to improve stability. For cell culture experiments, prepare a concentrated stock solution in a compatible solvent (e.g., DMSO or sterile PBS) and dilute it into the culture medium immediately before use.
-
Consider antioxidants: The inclusion of antioxidants in your buffer can help mitigate oxidative degradation.
-
Issue 2: Precipitation observed in this compound solution.
-
Possible Cause 1: The solubility of this compound may be exceeded, particularly in neutral or high pH buffers.
-
Solution: Ensure the concentration of your this compound solution does not exceed its solubility limit in the chosen solvent or buffer. The solubility of the related compound L-cysteine is lowest near its isoelectric point (pI ≈ 5.1) and increases at more acidic or basic pH.[2]
-
Possible Cause 2: Degradation of this compound to less soluble products. The primary oxidation product of cysteine-like compounds is the corresponding disulfide (cystine), which often has lower solubility.
-
Solution: Follow the steps outlined in Issue 1 to minimize degradation. If precipitation persists, consider preparing a fresh solution at a lower concentration or in a different buffer system.
Issue 3: Variability between experimental replicates.
-
Possible Cause: Inconsistent handling of this compound solutions between replicates, leading to varying degrees of degradation.
-
Solution:
-
Standardize solution preparation: Develop and adhere to a strict, standardized protocol for preparing and handling this compound solutions for all experiments.
-
Minimize exposure to air and light: Prepare solutions in a controlled environment, such as a fume hood or an anaerobic chamber, to minimize exposure to oxygen. Protect solutions from light by using amber vials or wrapping containers in foil.
-
Consistent timing: Use prepared solutions within a consistent and short timeframe after preparation for all replicates.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound in solution is oxidation. The sulfur atom in the cysteine moiety is susceptible to oxidation, which can lead to the formation of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[3] DCVCS is a more reactive and potent toxicant than this compound itself.[3] Additionally, this compound can induce lipid peroxidation, suggesting that it can participate in free radical chain reactions.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For short-term storage, this compound solutions should be kept on ice and protected from light. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] The stability of this compound is generally greater at acidic pH.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is more stable in acidic solutions. A study has shown that a derivative of this compound is stable in a phosphate buffer at pH 7.4 and under acidic conditions (pH 2) for several hours at 37°C.[4] However, like cysteine, this compound is more prone to oxidation at neutral to basic pH. Therefore, preparing and storing this compound solutions in a slightly acidic buffer may enhance stability.
Q4: Can I use antioxidants to prevent this compound degradation?
A4: Yes, antioxidants can help to mitigate the oxidative degradation of this compound. While specific studies on the effect of various antioxidants on this compound stability are limited, general principles for stabilizing cysteine-containing compounds apply. The use of antioxidants such as (±)-α-tocopherol has been shown to attenuate some of the downstream effects of this compound, like lipid peroxidation. Other potential antioxidants to consider include ascorbic acid (Vitamin C) and metal chelators like EDTA to prevent metal-catalyzed oxidation.
Q5: What is the recommended procedure for preparing a this compound stock solution?
A5: To prepare a stable this compound stock solution, it is recommended to:
-
Use a high-purity grade of this compound powder.
-
Weigh the required amount of this compound in a controlled environment to minimize exposure to air.
-
Dissolve the powder in a degassed, sterile, and slightly acidic solvent (e.g., phosphate-buffered saline, pH 6.0-6.5). For cell culture applications, a concentrated stock can be prepared in DMSO.
-
Vortex briefly until fully dissolved.
-
If not for immediate use, dispense into single-use, light-protected (amber) vials and store at -20°C or below.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Stability | Phosphate Buffer (pH 7.4) | Stable for several hours at 37°C | [4] |
| Stability | Acidic Conditions (pH 2) | Stable for several hours at 37°C | [4] |
| Reactivity | In the presence of Glutathione (GSH) at 37°C, pH 7.4 | A biotinylated this compound sulfoxide derivative (NB-DCVCS) has a half-life of 39.6 minutes. The two diastereomers of DCVCS have half-lives of 14.4 and 6 minutes. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized S-(1,2-dichlorovinyl)-L-cysteine (this compound) Stock Solution
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder
-
Sterile, degassed, deionized water or phosphate-buffered saline (PBS), pH 6.0
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-cool the degassed water or PBS to 4°C.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of cold, degassed water or PBS to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution gently until the this compound is completely dissolved.
-
Immediately aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
-
When ready to use, thaw an aliquot quickly and keep it on ice. Use the solution within a few hours of thawing and discard any unused portion.
Protocol 2: Stability Assessment of this compound Solutions by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of a this compound solution under specific conditions (e.g., pH, temperature, light exposure).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: e.g., a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)
-
HPLC vials
Procedure:
-
Initial Analysis (T=0):
-
Prepare the this compound solution according to Protocol 1.
-
Immediately dilute a sample of the solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.
-
-
Stability Study:
-
Subject the remaining this compound solution to the desired stress condition (e.g., incubate at 37°C, expose to a specific pH buffer, or expose to light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to the same concentration as the T=0 sample.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Monitor for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products.
-
Visualizations
Caption: Primary degradation pathway of this compound in solution.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide as a Potential Model for S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide: Characterization of Stability and Reactivity with Glutathione and Kidney Proteins In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DCVC Experimental Artifacts
Welcome to the technical support center for drug-conjugated virus-like particle (DCVC) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome common experimental artifacts encountered during this compound studies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common experimental artifacts in this compound studies?
-
How can I prevent aggregation of my DCVCs?
-
What are acceptable endotoxin levels for in vitro and in vivo experiments?
-
How can I minimize off-target effects of my DCVCs?
-
-
Troubleshooting Guides
-
Troubleshooting this compound Aggregation
-
Troubleshooting Endotoxin Contamination
-
Troubleshooting Inconsistent Characterization Results
-
Troubleshooting Off-Target Effects in Cell-Based Assays
-
-
Experimental Protocols
-
Dynamic Light Scattering (DLS) for this compound Size and Aggregation Analysis
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for this compound Characterization
-
Bicinchoninic Acid (BCA) Assay for this compound Protein Concentration
-
Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification
-
-
Signaling Pathways and Workflows
-
Innate Immune Signaling Activated by this compound Contaminants
-
General Workflow for this compound Preparation and Characterization
-
Frequently Asked Questions (FAQs)
What are the most common experimental artifacts in this compound studies?
The most frequently encountered experimental artifacts in this compound studies include:
-
Aggregation: DCVCs can aggregate due to various factors such as improper buffer conditions, high concentrations, or the conjugation process itself. Aggregation can affect the efficacy, toxicity, and immunogenicity of the DCVCs.[1][2][3]
-
Endotoxin Contamination: Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are common contaminants in biological preparations.[4] They can elicit strong inflammatory responses in both in vitro and in vivo experiments, leading to misinterpretation of results.[4][5]
-
Inconsistent Characterization: Discrepancies in size, drug-to-particle ratio, and stability measurements can arise from using inappropriate analytical techniques or from artifacts within the measurement process itself.
-
Off-Target Toxicity: The conjugated drug may be released prematurely or the VLP carrier itself might interact with non-target cells, leading to unexpected toxicity.[6][7][8][9]
How can I prevent aggregation of my DCVCs?
Preventing aggregation is crucial for obtaining reliable and reproducible results. Here are some key strategies:
-
Optimize Buffer Conditions: Screen different buffer components, pH, and ionic strength to find the optimal conditions for your specific this compound.
-
Control Concentration: Avoid excessively high this compound concentrations during storage and experiments.
-
Gentle Handling: Minimize mechanical stress from harsh vortexing or multiple freeze-thaw cycles.
-
Incorporate Excipients: Consider adding stabilizing excipients, such as sugars or non-ionic surfactants, to your formulation.
-
Refine Conjugation Chemistry: The method used for drug conjugation can impact VLP stability. Exploring different linkers and conjugation strategies may reduce aggregation.
What are acceptable endotoxin levels for in vitro and in vivo experiments?
Acceptable endotoxin levels vary depending on the experimental system. The FDA's guideline for parenteral drugs is a maximum of 5 Endotoxin Units (EU) per kilogram of body weight for intravenous administration.[4]
| Experimental System | Recommended Endotoxin Limit |
| In vitro cell culture assays | < 0.1 - 1.0 EU/mL |
| In vivo studies (mice) | < 0.15 EU per mouse (for a 30g mouse)[4] |
| In vivo studies (general preclinical) | Derived from the human dose limit (5 EU/kg) and scaled for the animal model.[10] |
Note: It is crucial to establish the endotoxin sensitivity of your specific cell lines or animal models, as responses can vary.
How can I minimize off-target effects of my DCVCs?
Minimizing off-target effects is critical for the therapeutic potential of DCVCs. Consider the following:
-
Linker Stability: Employ linkers that are stable in circulation but are cleaved specifically at the target site (e.g., by tumor-specific enzymes).
-
Target Specificity: Ensure the targeting moiety on the VLP has high affinity and specificity for the target receptor.
-
Control Experiments: Include appropriate controls in your assays, such as unconjugated VLPs and the free drug, to differentiate between target-specific and off-target effects.[11][12]
-
Thorough Characterization: Ensure your this compound preparation is free of aggregates and other impurities that might contribute to non-specific uptake and toxicity.
Troubleshooting Guides
Troubleshooting this compound Aggregation
| Symptom | Possible Cause | Troubleshooting Steps |
| High Polydispersity Index (PDI) in DLS | - Sample aggregation- Presence of dust or other contaminants | - Filter the sample through a 0.22 µm filter before analysis.- Centrifuge the sample at low speed to pellet large aggregates.- Optimize buffer conditions (pH, ionic strength).- Screen for stabilizing excipients. |
| Unexpected high molecular weight species in SEC-MALS | - Formation of soluble aggregates- Non-specific binding to the SEC column | - Perform a blank run to check for column shedding.- Screen different mobile phase compositions to reduce non-specific binding.- Use a lower flow rate to improve resolution.[13] |
| Visible precipitates in the sample | - Severe aggregation or precipitation | - Centrifuge the sample and analyze the supernatant.- Re-evaluate the formulation and storage conditions.- Consider a different conjugation strategy. |
Troubleshooting Endotoxin Contamination
| Symptom | Possible Cause | Troubleshooting Steps |
| High endotoxin levels in LAL assay | - Contamination from expression system (e.g., E. coli)- Contamination from reagents or labware | - Use endotoxin-free water, buffers, and labware.- Implement an endotoxin removal step in your purification protocol (e.g., detergent-based removal, ion-exchange chromatography).[14][15][16] |
| Unexpected inflammatory response in cell-based assays or animal models | - Endotoxin contamination | - Test all components of the experimental system for endotoxin levels.- Include a positive control for endotoxin response (e.g., LPS alone). |
Troubleshooting Inconsistent Characterization Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable DLS results between measurements | - Sample instability- Cuvette contamination | - Ensure the cuvette is thoroughly cleaned before each measurement.- Allow the sample to equilibrate to the instrument temperature.- Increase the number of acquisitions to improve statistical accuracy. |
| Discrepancy between DLS and SEC-MALS data | - DLS is more sensitive to larger particles- SEC may induce aggregation or dissociation | - Use both techniques as orthogonal methods for a comprehensive analysis.- Be aware of the limitations of each technique. |
| Inaccurate drug loading quantification | - Interference from VLP components in the assay- Incomplete drug release for measurement | - Use appropriate controls (unconjugated VLPs) to subtract background.- Optimize the method for releasing the conjugated drug before quantification. |
Troubleshooting Off-Target Effects in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Toxicity observed in non-target cells | - Premature drug release- Non-specific uptake of DCVCs- Endotoxin contamination | - Test the stability of the this compound and linker in relevant biological media.- Include unconjugated VLPs and free drug as controls.- Ensure endotoxin levels are below the stimulatory threshold for the cell type used. |
| Activation of inflammatory pathways in the absence of the target | - VLP interaction with innate immune receptors- Presence of contaminants (e.g., endotoxin, nucleic acids) | - Characterize the surface properties of the VLP.- Use knockout cell lines for specific immune receptors to identify the pathway involved. |
Experimental Protocols
Dynamic Light Scattering (DLS) for this compound Size and Aggregation Analysis
-
Sample Preparation:
-
Filter the this compound sample through a 0.22 µm syringe filter into a clean, dust-free cuvette.
-
Ensure the sample concentration is within the instrument's optimal range.
-
Allow the sample to equilibrate to the instrument's temperature for at least 5 minutes.
-
-
Instrument Setup:
-
Set the correct solvent viscosity and refractive index for the buffer.
-
Select an appropriate measurement duration and number of acquisitions.
-
-
Data Acquisition and Analysis:
-
Perform the measurement and analyze the correlation function to obtain the size distribution, Z-average diameter, and Polydispersity Index (PDI).
-
A PDI value below 0.3 generally indicates a monodisperse sample.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for this compound Characterization
-
System Preparation:
-
Equilibrate the SEC column and MALS detector with filtered and degassed mobile phase until baselines are stable.[13]
-
-
Sample Injection:
-
Inject a filtered sample of known concentration onto the column.
-
-
Data Collection:
-
Collect data from the UV, MALS, and refractive index (RI) detectors.
-
-
Data Analysis:
-
Use the appropriate software to calculate the molar mass and size distribution across the elution profile.
-
The presence of peaks eluting earlier than the main this compound peak is indicative of aggregation.
-
Bicinchoninic Acid (BCA) Assay for this compound Protein Concentration
-
Standard Preparation:
-
Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin - BSA).
-
-
Sample Preparation:
-
Dilute the this compound sample to fall within the linear range of the standard curve.
-
-
Assay Procedure:
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of the this compound sample by interpolating its absorbance on the standard curve.
-
Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification
-
Sample and Control Preparation:
-
Prepare dilutions of the this compound sample and a positive control (endotoxin standard).
-
Use endotoxin-free water for all dilutions.
-
-
Assay Performance:
-
Add the LAL reagent to the samples and controls in a pyrogen-free microplate or tubes.
-
Incubate at 37°C for the time specified by the kit manufacturer.
-
-
Detection:
-
Measure the reaction (e.g., gel clot formation, turbidity, or color change) according to the specific LAL assay format being used.
-
-
Quantification:
-
Compare the reaction of the sample to the standard curve to determine the endotoxin concentration in EU/mL.
-
Signaling Pathways and Workflows
Innate Immune Signaling Activated by this compound Contaminants
Endotoxin (LPS) and VLP aggregates can be recognized by Pattern Recognition Receptors (PRRs) on immune cells, leading to the activation of downstream signaling pathways and the production of inflammatory cytokines. This can be a significant artifact in studies assessing the immunogenicity or efficacy of DCVCs.
Caption: Potential activation of innate immune pathways by this compound contaminants.
General Workflow for this compound Preparation and Characterization
This workflow outlines the key steps from this compound production to characterization, highlighting critical quality control points to minimize artifacts.
Caption: A general experimental workflow for this compound studies.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Influence of different sample preparation techniques on imaging viruses and virus-like particles by scanning electron and scanning transmission electron microscopes [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Endotoxin limits in formulations for preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Protocol to visualize glycan-mediated binding between virus and human blood mononuclear cells using thin-section transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality assessment of virus-like particle: A new transmission electron microscopy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing DCVC Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing S-(1,2-dichlorovinyl)-L-cysteine (DCVC) concentration for cytotoxicity assays. Find answers to frequently asked questions, troubleshooting tips for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a metabolite of the industrial solvent trichloroethylene, induces cytotoxicity through a dual mechanism involving both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[1][2] At lower concentrations and earlier time points, this compound primarily triggers apoptosis.[1][2] Conversely, higher concentrations and longer exposure times tend to lead to necrosis.[1][3] The cytotoxic effects are often mediated by mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent lipid peroxidation.[4][5]
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the duration of exposure. For initial experiments, a broad range of concentrations is recommended to determine the sensitivity of your specific cell model. Based on published data, a starting range of 10 µM to 1000 µM is often used.[1][2] For sensitive cell lines like human proximal tubular (hPT) cells, effects can be observed at concentrations as low as 10 µM.[1][6]
Q3: How does exposure time influence this compound cytotoxicity?
A3: Exposure time is a critical factor. Apoptotic effects can be detected as early as 2-4 hours after this compound treatment, while necrotic effects, such as lactate dehydrogenase (LDH) release, are more prominent after 24 hours or longer.[1] It is advisable to perform time-course experiments to identify the optimal endpoint for your specific research question.
Q4: Which cytotoxicity assay is best for studying this compound's effects?
A4: Given this compound's impact on mitochondrial function, relying solely on metabolic assays like the MTT assay can be misleading.[7] The MTT assay measures metabolic activity, which can be affected by mitochondrial dysfunction even before cell death occurs.[7] Therefore, it is recommended to use a multi-parametric approach. Combining a metabolic assay with an assay that measures membrane integrity (like LDH release or trypan blue exclusion) or a specific marker of apoptosis (like caspase activity or Annexin V staining) will provide a more comprehensive understanding of this compound's cytotoxic mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or the presence of air bubbles in the wells.[8] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Inspect plates for bubbles before incubation and remove them with a sterile pipette tip if necessary.[8] |
| Higher than expected necrosis at low this compound concentrations | The chosen cell line may be particularly sensitive to this compound. The assay endpoint may be too late, allowing early apoptotic cells to progress to secondary necrosis. | Perform a time-course experiment to assess earlier time points. Consider using a cell line with known resistance to this compound as a control. Titrate the this compound concentration further to identify a clear apoptotic window. |
| Low signal or no dose-response observed | The this compound concentration range may be too low for the specific cell type or the exposure time may be too short. The chosen cytotoxicity assay may not be sensitive enough. | Test a wider and higher range of this compound concentrations. Increase the incubation time. Consider using a more sensitive assay, for example, a luminescence-based caspase activity assay for apoptosis. |
| Discrepancy between MTT and LDH assay results | This compound can inhibit mitochondrial respiration, leading to a decrease in MTT reduction without immediate cell membrane rupture (LDH release).[7] | This is an expected outcome due to this compound's mechanism. Report the results from both assays, as they provide different and complementary information about metabolic dysfunction and cell death. |
Quantitative Data Summary
The following table summarizes effective this compound concentrations from published studies. Note that these values are cell-type specific and should be used as a starting point for your own optimization.
| Cell Type | Assay | Concentration Range | Exposure Time | Observed Effect | Reference |
| Human Proximal Tubular (hPT) Cells | LDH Release | ≥ 100 µM | ≥ 24 h | Significant increase in necrosis. | [1] |
| Human Proximal Tubular (hPT) Cells | Flow Cytometry (Propidium Iodide) | 10 µM | 2 h | Onset of apoptosis. | [1] |
| Human Proximal Tubular (hPT) Cells | DNA Synthesis Analysis | 10 µM | 4 h | Stimulation of cell proliferation at low concentrations. | [1] |
| Human Trophoblast Cells (HTR-8/SVneo) | Oxygen Consumption | 20 µM | 6-12 h | Altered mitochondrial function. | [4] |
| Human Trophoblast Cells (HTR-8/SVneo) | Flow Cytometry, Caspase Activity | 10 - 100 µM | up to 24 h | Time- and concentration-dependent increase in apoptosis and lipid peroxidation. | [9] |
| BeWo Cells (Choriocarcinoma) | Cell Viability, Caspase 3/7 Activity | 50 µM | 24-48 h | Decreased viability and increased apoptosis. | [5][10] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Multi-Parametric Approach
This protocol outlines a method to determine the optimal this compound concentration by simultaneously assessing metabolic activity (MTT assay) and membrane integrity (LDH assay).
1. Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated with a lysis agent (positive control for LDH assay).
-
Incubate for the desired exposure time (e.g., 24 hours).
3. LDH Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Read the absorbance at the recommended wavelength using a microplate reader.
4. MTT Assay:
-
To the remaining 50 µL of medium and cells in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS).
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
For the LDH assay, calculate the percentage of cytotoxicity relative to the positive control.
-
For the MTT assay, calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves for both assays to determine the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) values.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Apoptosis, necrosis, and cell proliferation induced by S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating DCVC-Induced Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cell viability assays induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a metabolite of the industrial solvent trichloroethylene.[1][2] Its cytotoxicity is not inherent but arises from metabolic activation within the cell.[1][3] The primary pathway involves the enzyme cysteine conjugate β-lyase (CCBL), which cleaves this compound to form a reactive thiol that can damage cellular components.[1] This bioactivation leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, programmed cell death or apoptosis.[1][4]
Q2: Which cell viability assay is best for studying this compound-induced cytotoxicity?
The choice of assay depends on the specific research question. Common assays include:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity, which generally correlates with cell viability.[5][6] However, they can be affected by changes in cellular metabolism that don't necessarily reflect cell death.[7][8]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity.[5]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed information about the mode of cell death.[9]
-
Caspase Activity Assays: These luminescent or fluorescent assays measure the activity of caspases (e.g., caspase-3/7), which are key executioner enzymes in the apoptotic pathway.[9]
For a comprehensive understanding, it is often recommended to use a combination of assays that measure different aspects of cell health.
Q3: My results show high variability between replicate wells. What are the common causes?
High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.[10][11] Ensure thorough but gentle mixing of the cell suspension before and during plating.[10]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant differences between wells.[10] Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter concentrations and affect cell growth.[11] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase.[10] High passage numbers can lead to phenotypic changes and inconsistent responses.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal or Absorbance | Insufficient cell number. | Optimize cell seeding density. Perform a titration experiment to find the optimal cell number for your specific cell type and assay.[10][13] |
| Assay timing is not optimal. | The peak of apoptosis or cytotoxicity may occur at a different time point. Conduct a time-course experiment to determine the optimal incubation time with this compound.[14] | |
| Reagent instability. | Ensure that all assay reagents are prepared fresh and stored correctly according to the manufacturer's instructions.[10] | |
| High Background Signal | High cell density in control wells. | Reduce the number of cells seeded per well.[13] |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination, as it can affect cell metabolism and assay results. | |
| Media components interfering with the assay. | Some components in the cell culture medium can react with assay reagents. Run a "media only" control to check for background absorbance.[13] | |
| Inconsistent Dose-Response Curve | This compound concentration range is not appropriate. | Perform a broad-range dose-response experiment to identify the optimal concentration range for your cell line. |
| Cell line is resistant to this compound. | Some cell lines may have low expression of the bioactivating enzyme CCBL, making them less sensitive to this compound.[2] Consider using a different cell line or a positive control known to be sensitive. | |
| Discrepancy Between Different Viability Assays | Assays are measuring different cellular events. | An MTT assay measures metabolic activity, which might decrease before membrane integrity is lost (measured by LDH release). This is an expected biological difference. Using multiple assays provides a more complete picture.[5] |
| This compound interferes with the assay chemistry. | As a reactive compound, this compound or its metabolites could potentially interfere with assay reagents. Run appropriate controls, including this compound in cell-free media, to test for interference. |
Key Experimental Protocols & Pathways
This compound Bioactivation and Cytotoxicity Pathway
This compound requires bioactivation by the enzyme cysteine conjugate β-lyase (CCBL) to exert its toxic effects. This process generates a reactive thiol that leads to mitochondrial damage, oxidative stress (increased ROS), and the initiation of apoptosis through both intrinsic and extrinsic pathways.
Caption: this compound bioactivation leads to mitochondrial damage and apoptosis.
General Experimental Workflow for a this compound Viability Assay
A typical workflow involves seeding cells, treating them with a range of this compound concentrations, incubating for a defined period, and then performing a viability assay.
Caption: Standard workflow for assessing this compound-induced cytotoxicity.
Caspase Activation Cascade in Apoptosis
This compound-induced cellular stress triggers the intrinsic apoptotic pathway, leading to the activation of a cascade of caspase enzymes, which execute the process of cell death.
Caption: Intrinsic pathway of caspase activation during apoptosis.
Protocol: Multiplexed Viability and Cytotoxicity Assay
This protocol uses a multiplexed assay to simultaneously measure the number of live and dead cells in the same well, providing a robust internal control.
Materials:
-
Cells of interest
-
96-well clear-bottom tissue culture plates
-
This compound stock solution
-
Multiplex Viability and Cytotoxicity Assay Kit (e.g., Promega's MultiTox-Glo)[2]
-
Plate reader capable of measuring fluorescence and luminescence
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the optimized seeding density (e.g., 10,000 cells/well) in 100 µL of culture medium.[2]
-
Plate the cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).
-
-
Assay Measurement:
-
Viability Reading (Fluorescence):
-
Cytotoxicity Reading (Luminescence):
-
-
Data Analysis:
-
Subtract the background (media only) from all readings.
-
Calculate the percentage of viability and cytotoxicity relative to the vehicle-treated control wells.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 20,000 cells/well | To ensure a measurable signal without overgrowth. Optimize for your cell line.[10] |
| This compound Concentration | 5 µM - 100 µM | Effective range observed in various studies.[1] Should be optimized for each cell type. |
| Incubation Time | 12 - 48 hours | Allows for this compound metabolism and induction of apoptosis.[1][4] |
| Assay Controls | Untreated cells, Vehicle control, "Media only" blank | Essential for data normalization and background correction.[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of cysteine conjugate beta-lyase and S-oxidase in nephrotoxicity: studies with S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-L-cysteine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viabi… [ouci.dntb.gov.ua]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. marinbio.com [marinbio.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. bioivt.com [bioivt.com]
Technical Support Center: S-1,2-dichlorovinyl-L-cysteine (DCVC)
Welcome to the technical support center for S-1,2-dichlorovinyl-L-cysteine (DCVC). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A stock solution of this compound can be prepared in phosphate-buffered saline (PBS). It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.
Q2: How should this compound stock solutions be stored?
This compound stock solutions should be stored at -20°C in small aliquots to prevent degradation from repeated freezing and thawing. Before each experiment, an aliquot can be thawed quickly in a 37°C water bath.[1]
Q3: At what concentrations is this compound typically used in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the endpoint being measured. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Published studies have used concentrations ranging from 10 µM to 100 µM.[1]
Q4: Is this compound stable in cell culture media?
This compound, being an L-cysteine analog, is susceptible to degradation in cell culture media. The rate of degradation can be influenced by the specific medium composition, temperature, pH, and the presence of metal ions. It is recommended to prepare fresh this compound-containing media for each experiment.
Q5: Which cell culture medium is best for experiments with this compound?
The choice of medium (e.g., DMEM, RPMI-1640) depends on the cell line being used. While there is no definitive "best" medium for this compound stability, it is crucial to be consistent with the medium used throughout an experimental series to ensure reproducible results. The stability of this compound may differ between media due to variations in their composition, such as the concentration of amino acids and metal ions.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Potential Cause 1: Inconsistent this compound Activity due to Instability
-
Troubleshooting Tip: Prepare fresh this compound-containing culture medium immediately before each experiment. Avoid storing diluted this compound solutions for extended periods. Due to its L-cysteine moiety, this compound is prone to oxidation, which can be catalyzed by components in the culture medium.[2][3]
-
Troubleshooting Tip: Minimize the exposure of this compound stock solutions and media to light and elevated temperatures to reduce the rate of degradation.
Potential Cause 2: Inconsistent Cell Health or Density
-
Troubleshooting Tip: Ensure that cells are seeded at a consistent density for all experiments and are in the logarithmic growth phase. Over-confluent or stressed cells may respond differently to this compound treatment.
-
Troubleshooting Tip: Regularly check cell morphology and viability before starting an experiment to ensure the culture is healthy.
Issue 2: No Observable Effect of this compound Treatment
Potential Cause 1: this compound Degradation
-
Troubleshooting Tip: Verify the integrity of your this compound stock. If possible, confirm the concentration and purity of a new batch of this compound. Consider preparing a fresh stock solution from a new vial of solid this compound.
-
Troubleshooting Tip: Increase the concentration of this compound used in your experiment. It is possible that the effective concentration for your cell line and endpoint is higher than initially tested.
Potential Cause 2: Insufficient Incubation Time
-
Troubleshooting Tip: Extend the duration of this compound exposure. Some cellular effects of this compound, such as apoptosis, may require longer incubation times to become apparent.
Issue 3: Unexpected Cell Death in Control Group
Potential Cause 1: Solvent Toxicity
-
Troubleshooting Tip: Ensure that the final concentration of the solvent (e.g., PBS) in the cell culture medium is not toxic to the cells. Always include a vehicle control (medium with solvent but no this compound) in your experimental design.
Potential Cause 2: Contamination
-
Troubleshooting Tip: Visually inspect cultures for signs of microbial contamination (e.g., turbidity, color change in the medium). If contamination is suspected, discard the cultures and decontaminate the incubator and biosafety cabinet.[4][5]
Quantitative Data Summary
The stability of this compound in cell culture media is a critical factor for obtaining reproducible experimental results. The following tables provide representative data on the stability of this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, over a 24-hour period at 37°C. This data is illustrative and actual stability may vary based on specific laboratory conditions and media formulations.
Table 1: Stability of this compound (100 µM) in DMEM at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 72 |
| 8 | 55 |
| 12 | 41 |
| 24 | 18 |
Table 2: Stability of this compound (100 µM) in RPMI-1640 at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 88 |
| 4 | 78 |
| 8 | 62 |
| 12 | 48 |
| 24 | 25 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented as required for your cell line (e.g., with FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound-containing Medium:
-
Prepare a 1 mM stock solution of this compound in PBS.
-
Spike the cell culture medium with the this compound stock solution to a final concentration of 100 µM. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Preparation:
-
At each time point, remove one tube from the incubator.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile to the medium sample.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a standard.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 time point.
-
Visualizations
References
- 1. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. corning.com [corning.com]
Technical Support Center: Detection of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Biological Samples
Welcome to the technical support center for the analysis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the detection of this reactive metabolite in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound in biological samples?
A1: The primary challenges in detecting this compound stem from its inherent chemical properties:
-
Instability: this compound is a reactive electrophile, making it unstable in biological matrices. It can degrade or react with other components in the sample, leading to lower-than-expected concentrations.
-
Covalent Binding: this compound can form covalent adducts with nucleophilic residues on proteins and DNA.[1][2] This sequestration reduces the amount of free this compound available for analysis.
-
Low Concentrations: As a metabolite, this compound is often present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.
-
Matrix Effects: Components of biological matrices (e.g., salts, lipids, proteins) can interfere with the analysis, particularly in mass spectrometry-based methods, leading to ion suppression or enhancement.[3]
Q2: What is the best way to store biological samples intended for this compound analysis?
A2: Due to its instability, proper sample storage is critical. While specific stability data for this compound is limited in the literature, general principles for unstable analytes should be followed. It is recommended to process samples immediately after collection. If storage is necessary, samples should be kept at ultra-low temperatures (-80°C) to minimize degradation. Multiple freeze-thaw cycles should be avoided. For analytes susceptible to enzymatic degradation in blood, prompt separation of plasma or serum is crucial.
Q3: Which analytical techniques are most suitable for this compound detection?
A3: The two primary analytical techniques for the quantification of small molecules like this compound in biological matrices are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
HPLC-MS/MS is often preferred due to its high sensitivity and selectivity, allowing for the direct analysis of this compound in complex matrices.[4][5]
-
GC-MS can also be used, but it requires a derivatization step to increase the volatility and thermal stability of this compound.[6]
Troubleshooting Guides
HPLC-MS/MS Analysis
Issue 1: Low or No this compound Signal Detected
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Ensure samples were processed and stored correctly (see FAQ 2). Prepare fresh calibration standards. |
| Poor Extraction Recovery | Optimize the sample preparation method (see Table 1). Evaluate different extraction techniques (e.g., LLE, SPE). |
| Ion Suppression | Dilute the sample extract to reduce matrix effects. Optimize chromatographic conditions to separate this compound from co-eluting matrix components. Use a matrix-matched calibration curve. |
| Mass Spectrometer Settings | Optimize MS parameters (e.g., collision energy, cone voltage) for this compound and its fragments. Ensure the correct multiple reaction monitoring (MRM) transitions are being monitored. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard to normalize for variability. |
| Instrument Instability | Check for leaks in the HPLC system. Ensure the MS is properly calibrated and tuned. |
| Matrix Effects | As mentioned above, employ strategies to mitigate matrix effects. |
GC-MS Analysis
Issue 1: Incomplete Derivatization
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware and solvents are anhydrous, as derivatizing agents are sensitive to moisture. |
| Suboptimal Reaction Conditions | Optimize derivatization temperature and time. Ensure the correct ratio of sample to derivatizing agent. |
| Degradation of Derivatizing Agent | Use fresh derivatizing agent. Store the agent under appropriate conditions (e.g., desiccated, protected from light). |
Experimental Protocols
Sample Preparation for this compound Analysis
The choice of sample preparation method is critical for obtaining accurate and reproducible results. Below is a comparison of common techniques.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid. The supernatant containing the analyte is then analyzed.[7][8] | Simple, fast, and inexpensive.[9] | Less clean extracts, potential for significant matrix effects. Analyte may co-precipitate with proteins.[10] | Can be >90% but is highly analyte and matrix dependent.[8] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent). | Provides cleaner extracts than PPT. Can be optimized by adjusting pH and solvent polarity. | Can be labor-intensive and require larger volumes of organic solvents. Emulsion formation can be an issue.[8] | Can range from 33-95% depending on the analyte and extraction conditions.[8] |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts with high concentration factors. Highly selective. | More complex and expensive than PPT and LLE. Requires method development to select the appropriate sorbent and solvents. | Often >90% with proper method development.[11] |
Protocol 1: this compound Quantification in Rat Plasma by HPLC-MS/MS (Example)
This protocol is a template and should be optimized for your specific instrumentation and experimental needs. It is based on general procedures for small molecule quantification in plasma.[12]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a pure standard of this compound and its internal standard to find the optimal precursor and product ions.
-
Protocol 2: Analysis of Urinary N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC)
NA-DCVC is a mercapturic acid metabolite of this compound and can serve as a biomarker of exposure.
-
Sample Preparation (SPE):
-
Centrifuge urine sample to remove sediment.
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load 1 mL of urine onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte with a suitable organic solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.
-
Visualizations
Logical Workflow for Troubleshooting Low this compound Signal
Caption: A logical workflow for troubleshooting low this compound signal.
Experimental Workflow for this compound Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. tpl.ncl.edu.tw [tpl.ncl.edu.tw]
Technical Support Center: Minimizing Variability in Animal Models of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal models of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to model nephrotoxicity?
A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a metabolite of the common environmental contaminant trichloroethylene. It is a potent and selective nephrotoxicant that primarily targets the proximal tubules of the kidney. In animal models, this compound is used to mimic certain forms of acute kidney injury (AKI), allowing researchers to study the mechanisms of renal damage and repair.
Q2: What are the most common animal species and strains used for this compound nephrotoxicity studies?
A2: Mice and rats are the most frequently used species for studying this compound nephrotoxicity. Commonly reported mouse strains include Swiss-Webster and NMRI. The choice of species and strain can significantly impact the study outcome due to inherent physiological and metabolic differences.
Q3: What is the primary mechanism of this compound-induced nephrotoxicity?
A3: this compound is actively transported into the proximal tubule cells of the kidney. Inside the cells, it is metabolized by the enzyme cysteine conjugate β-lyase to a reactive thiol, which can covalently bind to cellular macromolecules, including proteins and DNA. This process leads to mitochondrial dysfunction, oxidative stress, and ultimately, cell death via apoptosis or necrosis.
Q4: How is this compound typically administered in animal models?
A4: The most common route of administration for this compound in rodent models is intraperitoneal (i.p.) injection. This compound is typically dissolved in a vehicle such as distilled water or saline for injection.
Q5: What are the key sources of variability in this compound nephrotoxicity models?
A5: Several factors can contribute to variability in the outcomes of this compound nephrotoxicity studies. These include:
-
Dose: The severity of nephrotoxicity is dose-dependent.
-
Animal Species and Strain: Different species and strains can exhibit varying sensitivities to this compound.
-
Sex: Sex-related differences in susceptibility to this compound have been reported, with some studies suggesting females may be more susceptible at lower doses and males at higher doses.
-
Age: The renal accumulation of this compound can increase with age, potentially influencing the toxic response.
-
Gut Microbiome: While not extensively studied for this compound specifically, the gut microbiome is known to influence the metabolism of xenobiotics and can be a source of variability in toxicological studies.
-
Diet and Housing Conditions: These factors can affect the overall health and metabolic state of the animals, thereby influencing their response to this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound nephrotoxicity experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in kidney injury markers (e.g., BUN, creatinine) between animals in the same group. | 1. Inconsistent this compound dosing.2. Differences in animal age, weight, or sex.3. Variation in animal health status.4. Inconsistent timing of sample collection. | 1. Ensure accurate calculation and administration of this compound dose based on individual animal body weight. Use a calibrated pipette for administration.2. Use animals of the same sex and a narrow age and weight range. Report these characteristics in your methodology.3. Acclimate animals to the facility for at least one week before the experiment. Monitor for any signs of illness.4. Standardize the time of day for dosing and sample collection to minimize circadian rhythm effects. |
| Inconsistent or lower-than-expected levels of nephrotoxicity. | 1. Incorrect this compound dose or degradation of the compound.2. Animal strain is less sensitive to this compound.3. Issues with the vehicle or administration technique. | 1. Verify the purity and stability of the this compound stock. Prepare fresh solutions for each experiment. Consider a dose-response study to determine the optimal dose for your specific animal strain.2. Review the literature to select a strain with known sensitivity to this compound. If using a new strain, a pilot study is recommended.3. Ensure this compound is fully dissolved in the vehicle. Confirm proper i.p. injection technique to avoid administration into other tissues. |
| Unexpected mortality in the experimental group. | 1. This compound dose is too high for the chosen animal strain, sex, or age.2. Severe nephrotoxicity leading to acute renal failure. | 1. Reduce the dose of this compound. A preliminary dose-finding study can help establish a non-lethal but effective dose.2. Monitor animals closely for clinical signs of distress (e.g., lethargy, ruffled fur, dehydration). Euthanize animals that reach humane endpoints. |
| Difficulty in reproducing results from published studies. | 1. Subtle differences in experimental protocols (e.g., animal supplier, diet, housing conditions).2. The role of the gut microbiome as an unaddressed variable. | 1. Carefully replicate all reported experimental parameters. If variability persists, consider standardizing factors not always reported, such as diet composition and light/dark cycle.2. While direct evidence for this compound is limited, consider co-housing animals or using animals from the same source to minimize microbiome-related variability. Acknowledge this as a potential variable in your study. |
Data Presentation
Table 1: Example of Dose-Response to this compound in Male Swiss-Webster Mice
| This compound Dose (mg/kg, i.p.) | Peak Time of Injury | Outcome |
| 15 | 36 hours | Reversible renal injury |
| 30 | 72 hours | Reversible renal injury |
| 75 | > 72 hours | Progressive renal injury, acute renal failure, and mortality |
This table summarizes qualitative data on dose-response and is intended for illustrative purposes.
Experimental Protocols
Key Experiment: Induction of this compound Nephrotoxicity in Mice
This protocol provides a general framework. Specific parameters should be optimized for your experimental goals.
-
Animal Selection and Acclimation:
-
Species/Strain: Male Swiss-Webster mice (or other appropriate strain).
-
Age/Weight: 8-10 weeks old, 25-30g.
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
-
This compound Preparation and Administration:
-
Preparation: Dissolve S-(1,2-dichlorovinyl)-L-cysteine in sterile, distilled water to the desired concentration. Prepare fresh on the day of injection.
-
Dose: Administer a single intraperitoneal (i.p.) injection of this compound at a volume of 10 ml/kg body weight. Doses can range from 15 to 75 mg/kg depending on the desired severity of injury. A vehicle-control group should receive an i.p. injection of distilled water.
-
-
Monitoring and Sample Collection:
-
Clinical Monitoring: Observe animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Blood Collection: Collect blood samples via tail vein or terminal cardiac puncture at selected time points (e.g., 24, 48, 72 hours post-injection) for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Urine Collection: House animals in metabolic cages for urine collection to measure markers of kidney injury such as proteinuria and kidney injury molecule-1 (KIM-1).
-
Tissue Collection: At the end of the experiment, euthanize animals and collect kidneys for histopathological analysis (e.g., H&E staining) and molecular studies.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Nephrotoxicity
Caption: this compound bioactivation and induction of apoptosis in renal proximal tubule cells.
Experimental Workflow for this compound Nephrotoxicity Model
Caption: A generalized workflow for conducting a this compound-induced nephrotoxicity study in rodents.
Logical Relationships of Variability Factors
Caption: Key intrinsic and extrinsic factors contributing to variability in this compound animal models.
Quality Control for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Stock Solutions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) stock solutions. Adherence to these guidelines is critical for ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
1. How should solid S-(1,2-dichlorovinyl)-L-cysteine (this compound) be stored?
Solid this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere to protect it from moisture and air.
2. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in several solvents, including Dimethyl Sulfoxide (DMSO), methanol, and water.[1] For cell culture experiments, a stock solution of 1 mM this compound can be prepared by dissolving it in phosphate-buffered saline (PBS).[2]
3. What is the recommended storage condition for this compound stock solutions?
It is recommended to store this compound stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.[2] The chemical purity of the stock solution should be periodically confirmed.[2]
4. How can I ensure the quality of my this compound stock solution?
The quality of your this compound stock solution should be periodically assessed to ensure its concentration and purity. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The chemical identity can be confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation upon thawing | The concentration of the stock solution may be too high for the solvent at a lower temperature. | Gently warm the solution in a 37°C water bath and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. |
| Precipitation upon dilution in aqueous buffer/media | This compound may have limited solubility in the final buffer or media, especially if the stock was prepared in a high concentration of organic solvent. | Increase the final volume of the aqueous solution to lower the final concentration of this compound. Alternatively, if permissible for your experiment, you can slightly increase the percentage of the organic solvent in the final solution. |
| Color change of the solution | This may indicate degradation of the compound. | Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained to prevent degradation. |
| Inconsistent experimental results | This could be due to a decrease in the concentration or purity of the this compound stock solution over time. | Prepare a fresh stock solution and re-verify its concentration and purity using a validated analytical method like HPLC. |
Experimental Protocols
Protocol for Preparation of 1 mM this compound Stock Solution in PBS
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the this compound powder in sterile PBS to a final concentration of 1 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Quality Control of this compound Stock Solution by HPLC
This is a general method adapted from protocols for similar S-substituted cysteine derivatives and may require optimization for your specific instrumentation and requirements.[3][4][5][6][7]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent as your stock solution.
-
Dilute an aliquot of your this compound stock solution to fall within the concentration range of your calibration standards.
-
Inject the standards and the diluted stock solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of your stock solution by interpolating its peak area on the calibration curve.
-
Assess the purity of the stock solution by examining the chromatogram for the presence of any additional peaks, which may indicate degradation products or impurities.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation and Quality Control
References
- 1. caymanchem.com [caymanchem.com]
- 2. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for determination of S-substituted cysteine derivatives--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DCVC Nephrotoxicity and Cisplatin-Induced Kidney Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the nephrotoxic mechanisms, experimental models, and key biomarkers associated with S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and the widely used chemotherapeutic agent, cisplatin. This comparison aims to equip researchers with a comprehensive understanding of the distinct and overlapping pathways of kidney injury induced by these compounds.
Executive Summary
Cisplatin and this compound are both potent nephrotoxins that primarily target the proximal tubules of the kidney, leading to acute kidney injury (AKI). However, the molecular mechanisms underpinning their toxicity profiles exhibit significant differences. Cisplatin-induced nephrotoxicity is multifactorial, characterized by DNA damage, robust inflammatory responses, oxidative stress, and apoptosis. In contrast, this compound's toxicity is primarily initiated by its bioactivation to a reactive thiol by the enzyme cysteine conjugate β-lyase, leading to severe mitochondrial dysfunction and oxidative stress. While both culminate in tubular cell death, the initiating events and key signaling cascades differ substantially.
Mechanisms of Nephrotoxicity: A Tale of Two Pathways
The renal toxicity of both compounds is predicated on their accumulation within proximal tubular epithelial cells. However, the subsequent intracellular events diverge significantly.
S-(1,2-dichlorovinyl)-L-cysteine (this compound):
This compound, a metabolite of the industrial solvent trichloroethylene, is a classic example of bioactivation-dependent toxicity. Its nephrotoxicity is characterized by:
-
Selective Uptake: this compound is transported into proximal tubular cells via amino acid transporters.
-
Enzymatic Bioactivation: The key event is the cleavage of the C-S bond by cysteine conjugate β-lyase (C-S lyase), an enzyme abundant in the proximal tubules. This reaction generates a highly reactive thiol metabolite.
-
Mitochondrial Targeting: The reactive thiol rapidly alkylates mitochondrial proteins and depletes mitochondrial glutathione.[1] This leads to a cascade of events including:
-
Inhibition of the electron transport chain.
-
Decreased ATP production.
-
Increased production of reactive oxygen species (ROS).
-
Opening of the mitochondrial permeability transition pore (mPTP).
-
-
Oxidative Stress: The inhibition of glutathione reductase and glutathione peroxidase further exacerbates oxidative stress within the cell.[1]
-
Cell Death: The culmination of mitochondrial collapse and overwhelming oxidative stress leads to necrotic cell death of the proximal tubular cells.
Cisplatin:
Cisplatin's nephrotoxicity is a more complex process involving multiple interconnected pathways:
-
Cellular Uptake: Cisplatin enters proximal tubular cells primarily through the organic cation transporter 2 (OCT2) and copper transporter 1 (CTR1).[2]
-
DNA Damage: Once inside the cell, cisplatin forms adducts with nuclear and mitochondrial DNA, leading to DNA damage and cell cycle arrest.
-
Inflammation: Cisplatin triggers a potent inflammatory response characterized by the production of pro-inflammatory cytokines and chemokines, and the infiltration of immune cells.
-
Oxidative Stress: Cisplatin-induced mitochondrial dysfunction and activation of NADPH oxidases lead to the generation of ROS, causing lipid peroxidation and cellular damage.
-
Apoptosis: DNA damage and cellular stress activate apoptotic pathways, including the p53 and MAPK signaling cascades, leading to programmed cell death.
-
Endoplasmic Reticulum (ER) Stress: Cisplatin can also induce ER stress, further contributing to apoptosis.
Comparative Data on Nephrotoxicity Biomarkers
Direct comparative studies quantifying biomarkers for this compound and cisplatin are limited. The following tables summarize commonly used biomarkers for each compound based on individual studies.
Table 1: Key Biomarkers in this compound-Induced Nephrotoxicity
| Biomarker | Typical Change | Time Course | Reference |
| Blood Urea Nitrogen (BUN) | Significant Increase | 24-72 hours post-exposure | [3] |
| Serum Creatinine (sCr) | Significant Increase | 24-72 hours post-exposure | [3] |
| Kidney Injury Molecule-1 (KIM-1) | Upregulation in proximal tubules | Early indicator | |
| Histopathology | Proximal tubular necrosis | Peaks at 48-72 hours | [3] |
Table 2: Key Biomarkers in Cisplatin-Induced Nephrotoxicity
| Biomarker | Typical Change | Time Course | Reference |
| Blood Urea Nitrogen (BUN) | Significant Increase | 48-72 hours post-administration | [4][5] |
| Serum Creatinine (sCr) | Significant Increase | 48-72 hours post-administration | [4][5] |
| Kidney Injury Molecule-1 (KIM-1) | Increased urinary excretion | Early indicator (24-48 hours) | |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Increased urinary excretion | Early indicator (within 24 hours) | |
| Histopathology | Proximal tubular necrosis, apoptosis, inflammation | Peaks at 72 hours | [4] |
Experimental Protocols
This compound-Induced Nephrotoxicity Mouse Model:
-
Animal Model: Male Swiss-Webster mice are commonly used.
-
Compound Administration: this compound is typically dissolved in distilled water and administered as a single intraperitoneal (i.p.) injection.
-
Dosing: Doses can range from 15 mg/kg to 75 mg/kg to induce varying degrees of renal injury.[3]
-
Time Course: The extent of nephrotoxicity and tissue repair is typically assessed over a 14-day period.[3]
-
Endpoint Analysis:
-
Renal Function: Blood samples are collected for the measurement of BUN and serum creatinine.
-
Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin for hematoxylin and eosin (H&E) staining to assess tubular necrosis.
-
Cisplatin-Induced Nephrotoxicity Mouse Model:
-
Animal Model: C57BL/6 or BALB/c mice are frequently used.
-
Compound Administration: Cisplatin is typically dissolved in saline and administered as a single intraperitoneal (i.p.) injection.
-
Dosing: A single high dose of 20-25 mg/kg is often used to induce severe AKI.[5] Alternatively, a repeated low-dose model (e.g., 7-9 mg/kg weekly for 4 weeks) can be used to study chronic kidney injury.[5]
-
Time Course: For acute models, mice are typically euthanized 3-4 days after cisplatin administration.[5]
-
Endpoint Analysis:
-
Renal Function: Blood is collected for BUN and serum creatinine analysis.[4]
-
Biomarkers: Urine can be collected to measure KIM-1 and NGAL levels.
-
Histopathology: Kidneys are processed for H&E and Periodic acid-Schiff (PAS) staining to evaluate tubular injury, cast formation, and inflammation.[4]
-
Molecular Analysis: Kidney tissue can be used for Western blotting, qPCR, or immunohistochemistry to assess markers of apoptosis, inflammation, and oxidative stress.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound and cisplatin nephrotoxicity, as well as a generalized experimental workflow for studying nephrotoxicity.
Caption: this compound Nephrotoxicity Signaling Pathway.
Caption: Cisplatin Nephrotoxicity Signaling Pathway.
Caption: General Experimental Workflow for Nephrotoxicity Studies.
References
- 1. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An integrated view of cisplatin-induced nephrotoxicity and ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Cisplatin-Induced Acute Kidney Injury Mouse Model [bio-protocol.org]
- 5. karger.com [karger.com]
A Comparative Analysis of the Toxicity Profiles of DCVC and Other Trichloroethylene Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and other major metabolites of the industrial solvent trichloroethylene (TCE), including trichloroacetic acid (TCA), dichloroacetic acid (DCA), and chloral hydrate (CH). This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the primary signaling pathways involved in their toxic mechanisms to aid in risk assessment and the development of potential therapeutic interventions.
Quantitative Toxicity Data
The following table summarizes the acute toxicity (LD50) of this compound and other TCE metabolites in rodent models. LD50 is the dose required to be lethal to 50% of the tested population. A lower LD50 value indicates higher acute toxicity.
| Compound | Chemical Formula | Animal Model | Route of Administration | LD50 | Primary Target Organ(s) |
| S-(1,2-dichlorovinyl)-L-cysteine (this compound) | C₅H₇Cl₂NO₂S | Rat | Intraperitoneal | 66-83 mg/kg[1] | Kidney[1] |
| Mouse | Intraperitoneal | 15-75 mg/kg (dose-dependent injury)[2][3] | Kidney, Pancreas[2][3] | ||
| Trichloroacetic acid (TCA) | C₂HCl₃O₂ | Rat | Oral | 3320 - 5000 mg/kg[4][5] | Liver[6] |
| Dichloroacetic acid (DCA) | C₂H₂Cl₂O₂ | Rat | Oral | 2820 mg/kg[7] | Liver[6] |
| Chloral Hydrate (CH) | C₂H₃Cl₃O₂ | Mouse | Oral | 1265 - 1442 mg/kg[8] | Central Nervous System, Liver[8] |
| Rat | Oral | 479 mg/kg[2] | Central Nervous System, Liver[2] |
Experimental Protocols
This section details common experimental methodologies used to assess the toxicity of TCE metabolites.
In Vivo Nephrotoxicity Assessment of this compound in Mice
This protocol is adapted from studies investigating the dose-dependent nephrotoxicity of this compound.
1. Animal Model and Dosing:
-
Species: Male Swiss-Webster mice are commonly used.[3]
-
Dosing: this compound is dissolved in distilled water and administered as a single intraperitoneal (i.p.) injection. Doses can range from 15 mg/kg to 75 mg/kg to study dose-response effects.[3]
2. Monitoring and Sample Collection:
-
Clinical Observations: Animals are monitored for signs of toxicity, including changes in weight, activity, and mortality for up to 14 days post-injection.[3]
-
Blood and Urine Collection: Blood samples are collected at various time points (e.g., 24, 48, 72 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels, which are key indicators of kidney function.[9] Urine may also be collected to analyze for proteinuria and glucosuria.
-
Tissue Harvesting: At the end of the study period, or at predetermined time points, mice are euthanized, and kidneys are harvested for histopathological analysis and biochemical assays.
3. Endpoint Analysis:
-
Histopathology: Kidney sections are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess for tubular necrosis, particularly in the proximal tubules.[2]
-
Biochemical Assays: Kidney tissue homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde levels) and glutathione (GSH) depletion.[9]
In Vitro Cytotoxicity Assessment: LDH and MTT Assays
These colorimetric assays are widely used to assess the cytotoxicity of chemical compounds on cultured cells.
1. Cell Culture:
-
Cell Lines: Human proximal tubular (hPT) cells, hepatocyte cell lines (e.g., HepG2), or other relevant cell types are cultured in appropriate media and conditions in 96-well plates.[10]
2. Compound Exposure:
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound, TCA, DCA, or chloral hydrate) for a specified duration (e.g., 24, 48, or 72 hours). Control wells include untreated cells and cells treated with a vehicle control.
3. Lactate Dehydrogenase (LDH) Assay:
-
Principle: This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[11][12]
-
Procedure:
-
A small aliquot of the cell culture supernatant is transferred to a new plate.
-
The LDH assay reagent, containing lactate, NAD+, and a tetrazolium salt, is added to the supernatant.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The generated NADH then reduces the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured spectrophotometrically (typically around 490 nm). The amount of color is proportional to the number of dead cells.[12]
-
4. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:
-
Principle: This assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.[13][14]
-
Procedure:
-
The culture medium containing the test compound is removed from the wells.
-
MTT solution is added to each well and the plate is incubated for a few hours.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[[“]]
-
The absorbance of the purple solution is measured spectrophotometrically (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.[[“]]
-
Signaling Pathways and Mechanisms of Toxicity
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the toxicity of this compound and other TCE metabolites.
This compound-Induced Nephrotoxicity
The primary mechanism of this compound toxicity is its bioactivation in the kidney to a highly reactive electrophile.
TCA and DCA-Induced Hepatotoxicity
TCA and DCA are primarily hepatotoxic and are known to activate mitogen-activated protein kinase (MAPK) signaling pathways, although through different mechanisms.
Chloral Hydrate-Induced CNS Depression
The primary toxic effect of chloral hydrate is central nervous system depression, mediated by its active metabolite, trichloroethanol.
Summary and Conclusion
This guide highlights the distinct toxicity profiles of this compound and other major TCE metabolites. This compound stands out for its potent and specific nephrotoxicity, which is a direct consequence of its bioactivation by renal beta-lyase. In contrast, TCA and DCA primarily target the liver, inducing hepatotoxicity through the modulation of MAPK signaling pathways, though their specific downstream effects differ. Chloral hydrate's main toxic effect is CNS depression, mediated by its active metabolite's interaction with GABA-A receptors.
Understanding these differential toxicities and their underlying molecular mechanisms is crucial for accurate risk assessment of TCE exposure and for the development of targeted therapeutic strategies to mitigate the adverse health effects of its metabolites. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Signaling pathways involved in p38-ERK and inflammatory factors mediated the anti-fibrosis effect of AD-2 on thioacetamide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Molecular Mechanisms of Rhabdomyolysis-Induced Kidney Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Molecular Mechanisms of Kidney Injury and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. mutcd.fhwa.dot.gov [mutcd.fhwa.dot.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Molecular Mechanisms of the Acute Kidney Injury to Chronic Kidney Disease Transition: An Updated View | Semantic Scholar [semanticscholar.org]
- 15. Metabolomics biomarkers for chemical-induced nephrotoxicity - Consensus [consensus.app]
Cross-Validation of DCVC Experimental Results Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental effects of S-1,2-dichlorovinyl-L-cysteine (DCVC), a metabolite of the industrial solvent trichloroethylene, across various human cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective on this compound's cytotoxic and signaling effects, aiding in the assessment of its toxicological profile and potential therapeutic implications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on the effects of this compound on different cell lines. These tables are designed for easy comparison of this compound's impact on cell viability, apoptosis, and specific cellular responses.
Table 1: Cytotoxicity and Apoptosis
| Cell Line | Assay | This compound Concentration | Incubation Time | Result | Reference |
| Human Proximal Tubular (hPT) Cells | LDH Release (Necrosis) | ≤ 100 µM | ≥ 24 h | Significant increase in LDH release. Male donor cells showed slightly higher release (78% max) than female donor cells (65% max). | |
| Apoptosis (Flow Cytometry) | 10 µM | 2 h | Apoptosis observed at much lower concentrations and earlier time points than necrosis. | ||
| BeWo (Placental Choriocarcinoma) | Cytotoxicity & Apoptosis | 50 µM | 48 h | Decreased cell viability, increased cytotoxicity, caspase 3/7 activity, and nuclear condensation. | |
| THP-1 (Macrophage-like) | LDH Release (Cytotoxicity) | Not specified | 24 h | Statistically significant increase in LDH release. |
Table 2: Signaling Pathway Activation and Gene Expression
| Cell Line | Pathway/Gene | This compound Concentration | Incubation Time | Result | Reference |
| RPTEC/TERT1 (Renal Proximal Tubule) | Nrf2 Pathway | 3 µM | Not specified | Nrf2-mediated antioxidant response initiated. | |
| ATF4 Integrated Stress Response | 30 µM (trans-DCVC) | Not specified | ATF4-mediated integrated stress response observed. | ||
| p53-mediated Response | 30 µM (trans-DCVC) | Not specified | p53-mediated responses observed. | ||
| HTR-8/SVneo (Trophoblast) | Gene Expression | 10 µM and 20 µM | 6 h and 12 h | Concentration- and time-dependent alterations in gene expression. | |
| BeWo (Placental Choriocarcinoma) | PRDX2 mRNA | 50 µM | 48 h | Decreased PRDX2 mRNA expression. | |
| TNF-R1, NFKB1, PRDX1 mRNA | Not specified | Not specified | Decreased expression in syncytialized cells. | ||
| BCL2 mRNA | Not specified | Not specified | Decreased expression in syncytializing and syncytialized cells. | ||
| Neuronal Models (LUHMES & BCC42) | Nrf2 Response | Not specified | Not specified | Significant Nrf2 responses. | |
| Unfolded Protein Response (UPR) | Higher concentrations | Not specified | UPR observed at higher concentrations. |
Table 3: Inflammatory Response
| Cell Line | Cytokine | This compound Concentration | Result | Reference |
| THP-1 (Macrophage-like) | IL-1β | 1, 5, and 10 µM | Statistically significant inhibition of LPS-stimulated IL-1β release. | |
| IL-6 | 1, 5, and 10 µM | Statistically significant inhibition of LPS-stimulated IL-6 release. | ||
| TNF-α | 1, 5, and 10 µM | Statistically significant inhibition of LPS-stimulated TNF-α release. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity and necrosis.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose cells to varying concentrations of this compound for the desired incubation period (e.g., 24 to 48 hours). Include untreated cells as a negative control and a positive control treated with a lysis solution to induce maximal LDH release.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains a substrate and a catalyst.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Stop the reaction and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control, after subtracting the background from the negative control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot for Protein Expression (e.g., p53)
This technique is used to detect and quantify the expression of specific proteins.
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound, as identified in the literature.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for assessing this compound effects.
Confirming DCVC-Induced Mitochondrial Dysfunction: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. A primary mechanism of its toxicity is the induction of mitochondrial dysfunction, leading to cellular injury and death. For researchers investigating the effects of this compound or similar toxic compounds, confirming mitochondrial dysfunction through robust functional assays is a critical step. This guide provides a comparative overview of key assays used to assess mitochondrial health, complete with detailed experimental protocols and data presentation formats.
Core Functional Assays for Mitochondrial Dysfunction
The assessment of mitochondrial health hinges on the measurement of several key parameters. The following table summarizes the most common functional assays used to confirm this compound-induced mitochondrial dysfunction, along with their principles and the specific mitochondrial functions they interrogate.
| Assay | Principle | Mitochondrial Function Assessed |
| Seahorse XF Cell Mito Stress Test | Measures real-time oxygen consumption rate (OCR) using fluorescent sensors. | Mitochondrial Respiration, ATP Production, Proton Leak, Spare Respiratory Capacity |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Utilizes cationic fluorescent dyes (e.g., TMRE, JC-1) that accumulate in the negatively charged mitochondrial matrix. | Mitochondrial Membrane Integrity and Polarization |
| Cellular ATP Level Assay | Quantifies ATP through a luciferase-catalyzed reaction that produces light. | Overall Cellular Energy Status and ATP Synthesis Capacity |
Quantitative Analysis of this compound's Impact on Mitochondrial Function
The following tables present a framework for summarizing quantitative data from the aforementioned assays. Researchers should populate these tables with their own experimental data to facilitate clear comparison and interpretation of this compound's effects.
Table 1: Effect of this compound on Mitochondrial Respiration (Seahorse XF Data)
Data should be normalized to cell number or protein concentration.
| Treatment | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (Low Conc.) | [Insert Data] | *[Insert | ||
| This compound (High Conc.) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
Data can be presented as a ratio of fluorescence intensities (e.g., JC-1 red/green ratio) or as a percentage of control fluorescence (e.g., TMRE).
| Treatment | JC-1 Red/Green Ratio | TMRE Fluorescence (% of Control) |
| Vehicle Control | [Insert Data] | 100% |
| This compound (Low Conc.) | [Insert Data] | [Insert Data] |
| This compound (High Conc.) | [Insert Data] | [Insert Data] |
| CCCP (Positive Control) | [Insert Data] | [Insert Data] |
Table 3: Effect of this compound on Cellular ATP Levels
Data should be normalized to cell number or protein concentration.
| Treatment | ATP Concentration (nmol/mg protein) | % of Control |
| Vehicle Control | [Insert Data] | 100% |
| This compound (Low Conc.) | [Insert Data] | [Insert Data] |
| This compound (High Conc.) | [Insert Data] | [Insert Data] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound-induced mitochondrial dysfunction and a general experimental workflow for its confirmation.
Detailed Experimental Protocols
Seahorse XF Cell Mito Stress Test
Objective: To measure key parameters of mitochondrial respiration in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C.
-
Wash and Incubate Cells: Remove growth medium from the cells, wash with the warmed assay medium, and then add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Load Inhibitors: Load the prepared inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein content per well. Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mitochondrial Membrane Potential (ΔΨm) Assay using TMRE
Objective: To quantify changes in mitochondrial membrane potential.
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE) dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a positive control for depolarization
-
Fluorescence microscope or plate reader
-
Cells of interest
-
Appropriate cell culture medium
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis) and treat with this compound for the desired time.
-
Prepare TMRE Staining Solution: Dilute the TMRE stock solution in pre-warmed culture medium to the final working concentration (typically 25-100 nM).
-
Staining: Remove the treatment medium and add the TMRE staining solution to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Positive Control: In a separate set of wells, add CCCP (typically 10 µM) along with the TMRE staining solution to induce complete depolarization.
-
Wash (Optional): Some protocols include a wash step with pre-warmed PBS or medium to reduce background fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).
-
Data Analysis: Quantify the fluorescence intensity for each condition. Express the data as a percentage of the vehicle control after subtracting the background fluorescence.
Cellular ATP Level Assay (Luciferase-based)
Objective: To measure the total cellular ATP content.
Materials:
-
Luciferase-based ATP assay kit (e.g., ATPlite)
-
Luminometer
-
White-walled 96-well plates
-
Cells of interest
-
ATP standards
Procedure:
-
Cell Culture and Lysis: Plate cells in a white-walled 96-well plate and treat with this compound. After treatment, lyse the cells according to the kit manufacturer's instructions to release ATP.
-
Prepare ATP Standards: Prepare a standard curve using a known concentration of ATP provided in the kit.
-
Luciferase Reaction: Add the luciferase reagent to each well of the cell lysate and the ATP standards.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence in a plate-reading luminometer.
-
Data Analysis: Use the ATP standard curve to calculate the ATP concentration in each sample. Normalize the ATP levels to the protein concentration or cell number in each well. Express the results as a percentage of the vehicle control. in each well. Express the results as a percentage of the vehicle control.
Independent Replication of Dual c-Myc/STAT3 Inhibitor Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical research is a cornerstone of scientific progress, particularly in the high-stakes field of oncology drug development. This guide provides a comparative analysis of a hypothetical published study on a novel dual-targeting c-Myc and STAT3 inhibitor, "DCVC-1," and a subsequent independent replication effort. The aim is to objectively present the findings, highlight potential sources of discrepancy, and provide detailed experimental protocols to aid in future research and validation efforts.
The transcription factors c-Myc and STAT3 are critical drivers of tumorigenesis in a variety of cancers, making them prime targets for therapeutic intervention.[1][2][3] Small molecule inhibitors that can simultaneously target both pathways hold significant promise. However, the path from initial discovery to clinical application is often hampered by challenges in reproducing key findings.[4][5] This guide serves as a resource for researchers navigating the complexities of validating novel cancer therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the original publication of this compound-1 and a hypothetical independent replication study.
Table 1: In Vitro Efficacy of this compound-1 in Cervical Cancer Cell Line (HeLa)
| Parameter | Original Study Finding | Independent Replication Finding |
| IC50 (48h) | 18.7 µM | 25.2 µM |
| Apoptosis Rate (at IC50) | 35% increase vs. control | 28% increase vs. control |
| c-Myc mRNA Expression (at IC50) | 60% decrease vs. control | 45% decrease vs. control |
| p-STAT3 (Y705) Protein Level (at IC50) | 75% decrease vs. control | 60% decrease vs. control |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Parameter | Original Study Finding | Independent Replication Finding |
| Tumor Volume Reduction | 65% | 50% |
| Mouse Body Weight Change | No significant change | 5% average decrease |
| Target Modulation (c-Myc in tumor) | 50% decrease | 35% decrease |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.[5] The following are protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound-1 (or vehicle control) for 48 hours.
-
10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry)
-
HeLa cells were treated with this compound-1 at its IC50 concentration for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Apoptosis was analyzed by flow cytometry, distinguishing between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA was extracted from treated and control HeLa cells using TRIzol reagent.
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR was performed using SYBR Green master mix on a real-time PCR system.
-
The relative expression of c-Myc was normalized to the housekeeping gene GAPDH using the 2^-ΔΔCt method.
Western Blotting
-
Protein lysates were prepared from treated and control HeLa cells.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against p-STAT3 (Y705), total STAT3, and β-actin.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Athymic nude mice were subcutaneously injected with 5 x 10^6 HeLa cells.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received intraperitoneal injections of this compound-1 (e.g., 50 mg/kg) daily. The control group received vehicle.
-
Tumor volume and mouse body weight were measured every three days.
-
At the end of the study, tumors were excised for target modulation analysis by western blot.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of c-Myc and STAT3 activation and points of inhibition by this compound-1.
Experimental Workflow
Caption: General experimental workflow for the preclinical evaluation of this compound-1.
References
- 1. Discovery of small molecule cancer drugs: Successes, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibition Attenuates MYC Expression by Modulating Co-Activator Recruitment and Suppresses Medulloblastoma Tumor Growth by Augmenting Cisplatin Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
A Comparative Analysis of In Vitro and In Vivo Toxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxic effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) observed in in vitro cell culture systems and in vivo animal models. This compound is a potent nephrotoxicant and a metabolite of the common environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Understanding the correlation between in vitro and in vivo data is crucial for mechanistic studies and for the development of effective safety assessment strategies.
Data Presentation: Quantitative Comparison of this compound Toxicity
The following table summarizes the available quantitative data on the toxicity of this compound from both in vitro and in vivo studies. It is important to note that direct comparison of these values should be done with caution due to the inherent differences between cellular and whole-organism systems.
| Parameter | System/Model | Species | Value | Reference |
| In Vitro Toxicity | ||||
| EC50 (10-day exposure) | Human Renal Proximal Tubule Cells | Human | ~7.5 µM | [1] |
| Cytotoxicity (LDH release) | Rat Renal Proximal and Distal Tubule Cells | Rat | Significant at 0.1-1 mM (24h) | [2] |
| Inhibition of Active Transport | Rabbit Kidney Tubule Suspensions | Rabbit | Complete inhibition at 1 mM | [3] |
| In Vivo Toxicity | ||||
| LD40 (Lethal Dose, 40%) | Swiss-Webster Mice | Mouse | 40 mg/kg (intraperitoneal) | [4] |
| LD90 (Lethal Dose, 90%) | Swiss-Webster Mice | Mouse | 75 mg/kg (intraperitoneal) | [4] |
| Nephrotoxicity | Rabbit | Rabbit | Necrosis in pars recta at 20-100 mg/kg (intraperitoneal) | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on descriptions found in the scientific literature and are intended to provide a comprehensive understanding of the experimental setup.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of renal tubular cells upon exposure to this compound.
-
Cell Culture:
-
Culture renal proximal tubular cells (e.g., LLC-PK1 or primary human proximal tubule cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
In Vivo Acute Toxicity Study in Rodents
This protocol outlines a general procedure for an acute toxicity study to determine the lethal dose of this compound in mice.
-
Animal Model:
-
Use male Swiss-Webster mice (or another appropriate rodent strain) of a specific age and weight range.
-
Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in standard cages with free access to food and water.
-
-
This compound Administration:
-
Prepare a solution of this compound in a sterile vehicle (e.g., distilled water or saline).
-
Divide the mice into several groups (e.g., 5-10 animals per group).
-
Administer a single intraperitoneal (i.p.) injection of this compound at different dose levels to each group. Include a control group that receives only the vehicle. Doses of 15, 30, and 75 mg/kg have been used in previous studies.[4]
-
-
Observation and Data Collection:
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for up to 14 days.
-
Record body weight changes.
-
At the end of the observation period, euthanize the surviving animals.
-
-
Pathological Examination:
-
Perform a gross necropsy on all animals.
-
Collect kidney tissues for histopathological analysis to assess the extent of renal injury. Tissues can be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
-
Data Analysis:
-
Calculate the mortality rate for each dose group.
-
Determine the LD50 value using a statistical method such as probit analysis.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Nephrotoxicity
The following diagram illustrates the key molecular events involved in the toxic effects of this compound on renal tubular cells.
Caption: this compound is taken up by renal cells and bioactivated to a reactive metabolite, leading to mitochondrial dysfunction, oxidative stress, and apoptosis.
Experimental Workflow for this compound Toxicity Assessment
The following diagram outlines a typical experimental workflow for comparing the in vitro and in vivo toxic effects of this compound.
Caption: A typical workflow for comparing this compound toxicity involves parallel in vitro and in vivo experiments, followed by data integration and analysis.
References
- 1. Changes in gene expression in human renal proximal tubule cells exposed to low concentrations of S-(1,2-dichlorovinyl)-l-cysteine, a metabolite of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of trichloroethylene and S-(1, 2-dichlorovinyl)-L-cysteine in primary cultures of rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of the in vivo and in vitro renal toxicity of S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Levels in Plasma: A Comparison of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the confirmation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) levels in plasma. This compound is a nephrotoxic metabolite of the industrial solvent trichloroethylene, and its accurate quantification in biological matrices is crucial for toxicological studies and risk assessment. This document details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and discusses a potential alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Methodology Comparison
The primary method detailed is a highly sensitive and specific LC-MS/MS assay adapted from established protocols for related compounds. As a point of comparison, a prospective Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined, which would require derivatization to enhance the volatility of this compound.
| Parameter | LC-MS/MS Method | Gas Chromatography-Mass Spectrometry (GC-MS) Method (Prospective) |
| Principle | Separation by liquid chromatography followed by detection using tandem mass spectrometry. | Separation of volatile derivatives by gas chromatography followed by mass spectrometry detection. |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein precipitation followed by derivatization. |
| Instrumentation | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Gas Chromatograph coupled to a Mass Spectrometer |
| Limit of Detection (LOD) | High sensitivity, typically in the low ng/mL to pg/mL range. | Potentially in the low ng/mL range, dependent on derivatization efficiency. |
| Limit of Quantitation (LOQ) | High precision and accuracy at low concentrations. | Dependent on the success of the derivatization and chromatographic separation. |
| Specificity | Very high due to the selectivity of both the chromatographic separation and the mass spectrometric detection (MRM). | High, but potential for interference from other derivatized compounds. |
| Throughput | Relatively high, amenable to automation. | Lower throughput due to the additional derivatization step. |
| Derivatization Required? | No | Yes |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is based on the principles described for the analysis of related cysteine conjugates in biological matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample with 100 µL of 1% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient starting at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific MRM transitions for this compound would need to be optimized.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (Prospective Method)
This outlines a potential workflow for GC-MS analysis, which would require validation.
1. Sample Preparation and Derivatization
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Derivatization: Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) and 50 µL of acetonitrile. Heat at 70°C for 30 minutes to form the TBDMS derivative of this compound.
2. Gas Chromatography
-
Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound and internal standard.
Workflow and Pathway Diagrams
Caption: LC-MS/MS Experimental Workflow for this compound Confirmation in Plasma.
Caption: Metabolic pathway leading to this compound-induced nephrotoxicity.
using positive controls to validate DCVC-induced cytotoxicity assays
For Researchers, Scientists, and Drug Development Professionals
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. Its ability to induce programmed cell death, or apoptosis, makes it a subject of intense study in toxicology and drug development. Robust and reliable cytotoxicity assays are crucial for understanding the mechanisms of this compound-induced cell death. The inclusion of appropriate positive controls in these assays is paramount for validating experimental results and ensuring data integrity. This guide provides a comparative overview of established positive controls for validating this compound-induced cytotoxicity assays, complete with experimental data and detailed protocols.
Comparison of Positive Controls for Cytotoxicity Assays
To ensure the validity of this compound-induced cytotoxicity findings, it is essential to compare its effects with well-characterized positive controls known to induce specific modes of cell death. This section provides a quantitative comparison of this compound with established inducers of apoptosis and mitochondrial dysfunction.
| Parameter | This compound | Staurosporine | Etoposide | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Doxorubicin |
| Primary Mechanism | Induces apoptosis via mitochondrial dysfunction and oxidative stress[1][2][3][4][5][6] | Potent, broad-spectrum protein kinase inhibitor, induces intrinsic apoptosis[7][8][9] | Topoisomerase II inhibitor, induces DNA damage leading to apoptosis | Uncouples mitochondrial oxidative phosphorylation, leading to rapid mitochondrial membrane depolarization[10][11] | DNA intercalator and topoisomerase II inhibitor, induces apoptosis[12][13][14] |
| Typical Concentration | 10-100 µM[2][3] | 0.1-1 µM[7] | 10-50 µM | 10-50 µM[10][11] | 0.5-5 µM[12] |
| Time to Induce Apoptosis | 6-24 hours[1][2] | 4-24 hours[8][15] | 24-48 hours | N/A (induces mitochondrial dysfunction rapidly) | 24-72 hours[12] |
| Caspase-3/7 Activation | Significant increase[1][2][3] | Significant increase[9] | Significant increase | Minimal/indirect | Significant increase |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease[1][4][5][6] | Decrease | Decrease | Rapid and significant decrease[10][11] | Decrease |
| LDH Release | Moderate increase[16][17] | Moderate increase | Moderate increase | Varies with cell type | Significant increase |
| Cell Viability (MTT Assay) | Dose-dependent decrease[5] | Dose-dependent decrease[15] | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease[12] |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. The following are protocols for common cytotoxicity assays used to assess this compound-induced cell death, incorporating the use of positive controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM). Include wells for a vehicle control (media or DMSO), a positive control (e.g., Doxorubicin at 1 µM), and a blank (media only).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of necrosis or late apoptosis.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Treatment: Treat cells with this compound and positive controls (e.g., Etoposide at 50 µM). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and INT) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT and LDH assays. Use Staurosporine (1 µM) as a positive control for apoptosis induction.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay like CellTiter-Glo®).
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses fluorescent dyes like JC-1 or TMRE to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plate). Treat with this compound and a positive control for mitochondrial depolarization, such as CCCP (20 µM).
-
Dye Loading: After treatment, incubate the cells with the fluorescent dye (e.g., JC-1 at 2 µM) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS.
-
Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For JC-1, measure both green (monomers, indicating depolarization) and red (aggregates, indicating healthy mitochondria) fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the underlying molecular mechanisms of this compound-induced cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. Role of mitochondrial dysfunction in S-(1,2-dichlorovinyl)-l-cysteine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic responses stimulated by the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine depend on cell differentiation state in BeWo human trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of mitochondrial dysfunction in cellular responses to S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Cytotoxicity of Doxorubicin Can Be Accelerated by a Combination of Hyperthermia and 5-Aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal of DCVC
This document provides essential safety and logistical information for the proper disposal of S-(1,2-dichlorovinyl)-L-cysteine (this compound), a known nephrotoxin. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is a metabolite of trichloroethylene and should be handled as a hazardous chemical waste.[1][2]
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with the necessary safety precautions and to have the appropriate personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE) and Emergency Procedures:
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator. | To prevent inhalation of dust or aerosols. |
| In Case of Skin Contact | Immediately wash with plenty of soap and water. | To remove the chemical from the skin. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. | To rinse the chemical from the eyes. |
| In Case of Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | To avoid further damage and get professional medical help. |
| In Case of Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | To provide fresh air and assist with breathing. |
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Containment and Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the full personal protective equipment as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials such as sawdust.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "S-(1,2-dichlorovinyl)-L-cysteine," and the associated hazards (e.g., "Toxic," "Nephrotoxin").
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid storage with strong oxidizing agents, strong bases, and strong acids.
-
-
Waste Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Ensure all required waste manifest forms are completed accurately.
-
Decontamination of Equipment
All equipment that comes into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Equipment Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., methanol or ethanol) to remove the bulk of the this compound. Collect the rinse as hazardous waste.
-
Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Dry: Allow the equipment to air dry completely or dry in an oven.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling, storage, and disposal of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC), a known potent nephrotoxin. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.
Hazard Communication
This compound is a metabolite of the common environmental contaminant trichloroethylene and is recognized for its selective nephrotoxicity, causing injury to the proximal tubules of the kidneys.[1] Studies have shown that this compound is a potent nephrotoxin in various animal models, leading to renal necrosis and, in higher doses, acute renal failure and death.[1][2] For instance, in rats, the lethal dose (LD50) has been reported to be between 66-83 mg/kg.[3]
It is critical to note that while one commercially available Safety Data Sheet (SDS) for S-(1,2-Dichlorovinyl)-Cysteine (hydrochloride) states that the substance is not classified as hazardous under the Globally Harmonized System (GHS) and has no primary irritant effect on the skin or eyes, this information should be treated with extreme caution. The body of scientific literature unequivocally identifies this compound as a significant biological hazard due to its severe and targeted toxicity to the kidneys.[1][2][3] Therefore, all handling procedures must reflect the high toxicity of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| PPE Component | Specifications and Recommendations |
| Gloves | Double gloving with nitrile gloves is mandatory. Ensure gloves are regularly inspected for tears or punctures. While specific breakthrough times for this compound are not readily available, nitrile gloves offer good general protection against a range of chemicals.[4] For extended contact, consider gloves made of more resistant materials, though specific compatibility data for this compound is lacking. |
| Eye Protection | Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.[4] |
| Lab Coat | A chemical-resistant lab coat is required. Ensure it is fully buttoned and the cuffs are tucked into the inner gloves. |
| Respiratory Protection | All work with solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[5] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent exposure and maintain the integrity of the compound.
-
Engineering Controls: All weighing and solution preparation of this compound must be performed in a certified chemical fume hood.[5]
-
Aerosol Minimization: Handle this compound in a manner that minimizes the generation of dust or aerosols.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled as "HIGHLY TOXIC."
-
Transport: When transporting this compound, use secondary containment to prevent spills.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Spill Management
Immediate and appropriate response to a this compound spill is critical to prevent exposure.
Spill Kit Contents:
| Item | Purpose |
| Absorbent Material | Inert absorbent pads or granules to contain the spill. |
| Decontamination Solution | A 10% bleach solution or other appropriate disinfectant. |
| Waste Bags | Labeled hazardous waste bags for disposal of contaminated materials. |
| Forceps/Tongs | For handling contaminated debris. |
| Additional PPE | Spare gloves, goggles, and a respirator in case of aerosolization. |
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or has resulted in aerosolization.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Containment: Cover the spill with an absorbent material, starting from the outside and working inwards.
-
Decontamination: Carefully apply a 10% bleach solution to the absorbent material and the spill area. Allow for a sufficient contact time (e.g., 20-30 minutes) to deactivate the compound.
-
Cleanup: Using forceps, collect the absorbent material and any other contaminated debris and place it in a labeled hazardous waste bag.
-
Final Decontamination: Wipe the spill area again with the decontamination solution, followed by a final wipe with water to remove any residue.
-
Waste Disposal: Seal the hazardous waste bag and dispose of it according to institutional guidelines.
-
Doff PPE and Wash Hands: Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, absorbent materials, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.
By adhering to these stringent safety and logistical protocols, researchers can mitigate the risks associated with handling the potent nephrotoxin this compound and maintain a safe and compliant laboratory environment.
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nephrotoxicity of halogenated vinyl cysteine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
